Product packaging for 18-carboxy dinor Leukotriene B4(Cat. No.:)

18-carboxy dinor Leukotriene B4

Cat. No.: B10767800
M. Wt: 338.4 g/mol
InChI Key: XWRIIHRGMKHPHN-BGPKIDSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

18-carboxy dinor Leukotriene B4 is a major endogenous metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4), resulting from sequential ω-oxidation. This compound serves as a critical biomarker in research focused on elucidating the role of leukotrienes in inflammatory and immune responses. Its primary research value lies in the quantitative analysis of LTB4 production and turnover in biological systems, providing a more stable and persistent indicator of 5-lipoxygenase pathway activation than the parent compound. Researchers utilize 18-carboxy dinor LTB4 in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to develop robust assays for monitoring inflammatory processes in disease models, including asthma, rheumatoid arthritis, psoriasis, and other neutrophil-driven pathologies. By studying this metabolite, scientists can gain deeper insights into the resolution of inflammation, drug pharmacokinetics, and the efficacy of therapeutic agents designed to modulate the arachidonic acid cascade, making it an indispensable tool for advancing immunology and pharmacology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O6 B10767800 18-carboxy dinor Leukotriene B4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

(4Z,7R,8E,10Z,12E,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid

InChI

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1-,6-3-,9-4+,10-5+/t15-,16+/m0/s1

InChI Key

XWRIIHRGMKHPHN-BGPKIDSZSA-N

Isomeric SMILES

C(C[C@@H](/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O

Canonical SMILES

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of 18-Carboxy Dinor Leukotriene B4: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] Its biological activities, primarily the recruitment and activation of leukocytes, are tightly regulated through metabolic inactivation.[1] This guide provides a comprehensive overview of the discovery, characterization, and metabolic pathway of one of its key metabolites, 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4). Understanding the metabolism of LTB4 is critical for elucidating the mechanisms that control inflammation and for the development of novel therapeutic strategies targeting inflammatory diseases.

Discovery and Identification

18-carboxy dinor LTB4 was first identified in 1986 by Harper, Garrity, and Murphy during their investigation of LTB4 metabolism in isolated rat hepatocytes.[2] This novel metabolite was characterized as a product of β-oxidation of the dicarboxylic acid metabolite of LTB4, 20-carboxy LTB4.[2] The initial identification was based on a combination of analytical techniques, including reverse-phase high-performance liquid chromatography (RP-HPLC), ultraviolet (UV) spectroscopy, and gas chromatography-mass spectrometry (GC-MS).[2]

Metabolic Pathway of this compound

The formation of 18-carboxy dinor LTB4 is a multi-step enzymatic process that primarily occurs in the liver.[2][3] This pathway serves to decrease the biological activity of the pro-inflammatory LTB4.[4]

The metabolic cascade begins with the ω-oxidation of LTB4 at the C20 position, catalyzed by a cytochrome P450 enzyme, to form 20-hydroxy-LTB4.[5] This is followed by further oxidation to the corresponding aldehyde and then to a dicarboxylic acid, 20-carboxy LTB4.[5] Subsequently, 20-carboxy LTB4 undergoes β-oxidation, a process typically associated with fatty acid degradation, which shortens the carbon chain by two carbons to yield 18-carboxy dinor LTB4.[2][6] Further β-oxidation can lead to even shorter chain dicarboxylic acids.[7]

LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-carboxy-dinor-LTB4 18-carboxy dinor LTB4 20-COOH-LTB4->18-carboxy-dinor-LTB4 β-oxidation

Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Characterization Data

The structural elucidation of 18-carboxy dinor LTB4 was achieved through a combination of chromatographic and spectrometric techniques.

Chromatographic and Spectroscopic Properties
PropertyValueReference
HPLC Retention Time Shorter than LTB4 and its ω-oxidation products[2]
UV Absorbance (λmax) 270 nm[8]
Mass Spectrometry Data

The definitive structural confirmation of 18-carboxy dinor LTB4 was obtained through GC-MS analysis of its derivatized form.[2]

DerivativeKey Mass Spectral Fragments (m/z)Reference
Methyl ester, trimethylsilyl (B98337) ether 524 (M+), 509, 493, 434, 419, 344, 329, 217, 173[2]
Hydrogenated, methyl ester, trimethylsilyl ether 532 (M+), 517, 501, 442, 427, 352, 337, 217, 173[2]

Biological Activity

While LTB4 is a potent chemoattractant for neutrophils, its metabolic products generally exhibit significantly reduced biological activity.[3][4] The chemotactic activity of 20-hydroxy-LTB4 is comparable to LTB4, but the dicarboxylic acid metabolite, 20-carboxy LTB4, shows markedly decreased activity.[3][4] Although direct studies on the biological activity of 18-carboxy dinor LTB4 are limited, it is presumed to be biologically inactive or significantly less active than LTB4, consistent with its role as a terminal metabolite in the inactivation pathway.[4]

CompoundRelative Chemotactic Activity (Neutrophils)Reference
Leukotriene B4 (LTB4) ++++[3]
20-hydroxy-LTB4 ++++[3]
20-carboxy LTB4 +[4]
18-carboxy dinor LTB4 Likely inactive or very low activityInferred

Experimental Protocols

Isolation and Incubation of Rat Hepatocytes

The initial discovery of 18-carboxy dinor LTB4 was made using isolated rat hepatocytes. The general procedure involves the following steps:

cluster_0 Liver Perfusion cluster_1 Hepatocyte Isolation cluster_2 Incubation and Analysis Perfusion Perfuse liver with collagenase solution Dissociation Mechanically dissociate liver Perfusion->Dissociation Filtration Filter cell suspension Dissociation->Filtration Centrifugation Centrifuge to pellet hepatocytes Filtration->Centrifugation Wash Wash hepatocyte pellet Centrifugation->Wash Incubation Incubate hepatocytes with LTB4 Wash->Incubation Extraction Extract metabolites Incubation->Extraction Analysis Analyze by HPLC and GC-MS Extraction->Analysis

Workflow for hepatocyte isolation and metabolism studies.
  • Liver Perfusion: The rat liver is perfused in situ with a collagenase solution to digest the extracellular matrix.

  • Cell Dissociation and Isolation: The digested liver is minced and filtered to obtain a single-cell suspension. Hepatocytes are then isolated by centrifugation.

  • Hepatocyte Incubation: Isolated hepatocytes are incubated in a suitable medium containing LTB4.

  • Metabolite Extraction: After incubation, the medium and cells are treated to stop the reaction and the lipids, including LTB4 and its metabolites, are extracted.

  • Analysis: The extracted lipids are then analyzed by HPLC and GC-MS.

HPLC Analysis of LTB4 Metabolites

RP-HPLC is used to separate LTB4 and its metabolites based on their polarity.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (B129727) in water, buffered with a volatile acid like acetic acid.

  • Detection: UV absorbance at 270 nm, characteristic of the conjugated triene chromophore in LTB4 and its metabolites.[8]

GC-MS Analysis of 18-Carboxy Dinor LTB4

For GC-MS analysis, the carboxyl and hydroxyl groups of the metabolite must be derivatized to increase volatility.

  • Esterification: The two carboxylic acid groups are converted to methyl esters using a reagent like diazomethane (B1218177) or trimethylsilyldiazomethane.[9]

  • Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The retention time and the mass spectrum of the eluting peak are used for identification.

Signaling Pathway Context

While 18-carboxy dinor LTB4 is considered an inactive metabolite, its precursor, LTB4, exerts its pro-inflammatory effects by binding to two G protein-coupled receptors: BLT1 and BLT2.[11] BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a low-affinity receptor with a broader expression pattern.[11] Activation of these receptors triggers intracellular signaling cascades leading to chemotaxis, degranulation, and production of reactive oxygen species in immune cells. The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 effectively terminates this signaling.

cluster_0 LTB4 Signaling cluster_1 Metabolic Inactivation LTB4 Leukotriene B4 BLT1 BLT1 Receptor LTB4->BLT1 BLT2 BLT2 Receptor LTB4->BLT2 Metabolism Metabolism in Liver LTB4->Metabolism G_Protein G Protein Activation BLT1->G_Protein BLT2->G_Protein Signaling_Cascades Intracellular Signaling (e.g., Ca2+ mobilization, MAPK activation) G_Protein->Signaling_Cascades Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Signaling_Cascades->Cellular_Response 18_carboxy 18-carboxy dinor LTB4 (Inactive) Metabolism->18_carboxy

Context of LTB4 signaling and its metabolic inactivation.

Conclusion

The discovery and characterization of this compound have been pivotal in understanding the intricate pathways that regulate the inflammatory actions of LTB4. As a terminal metabolite, its formation represents a key step in the resolution of inflammation. The analytical methodologies developed for its identification, particularly HPLC and GC-MS, remain fundamental tools in the study of eicosanoid metabolism. For researchers and professionals in drug development, a thorough understanding of these metabolic pathways offers potential targets for therapeutic intervention in a range of inflammatory disorders. Further research into the enzymes involved in LTB4 metabolism may unveil novel strategies to modulate inflammatory responses.

References

The Inactivation Pathway: A Technical Guide to the Mechanism of Action of 18-Carboxy Dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4), a terminal metabolite of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). The available scientific literature strongly indicates that 18-carboxy dinor LTB4 is an inactive metabolite, with its primary role being a marker of LTB4 inactivation. This guide will detail the metabolic pathway leading to its formation, infer its likely lack of significant biological activity by comparing it to its precursors, and provide hypothetical experimental protocols to confirm this inactivity.

The Metabolic Inactivation Cascade of Leukotriene B4

Leukotriene B4 is a powerful lipid mediator that plays a crucial role in inflammation, orchestrating the recruitment and activation of leukocytes. Its biological activity is tightly regulated through a multi-step metabolic inactivation process, primarily occurring in the liver and neutrophils.[1][2][3][4] The formation of 18-carboxy dinor LTB4 represents the final stage of this inactivation cascade.

The metabolic pathway proceeds as follows:

  • ω-Oxidation: LTB4 is first hydroxylated at the ω-position (C-20) by a cytochrome P450 enzyme, LTB4 20-hydroxylase, to form 20-hydroxy-LTB4 (20-OH-LTB4).[5]

  • Further Oxidation: 20-OH-LTB4 is subsequently oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4 (20-COOH-LTB4).[5]

  • β-Oxidation: 20-carboxy-LTB4 then undergoes β-oxidation from the ω-end, a process that removes two carbon units, resulting in the formation of 18-carboxy dinor LTB4.[1][2][6]

This metabolic cascade effectively terminates the pro-inflammatory signaling of LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-Oxidation (LTB4 20-hydroxylase) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation (Dehydrogenases) 18_carboxy_dinor_LTB4 18-carboxy dinor LTB4 20_COOH_LTB4->18_carboxy_dinor_LTB4 β-Oxidation

Metabolic pathway of LTB4 inactivation.

Receptor Interaction and Biological Activity

The biological effects of LTB4 are mediated through its interaction with two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[5][7] The affinity of LTB4 metabolites for these receptors and their subsequent ability to elicit a cellular response are markedly reduced as they progress through the inactivation pathway.

While direct quantitative data for 18-carboxy dinor LTB4 is not available in the current scientific literature, we can infer its activity by examining its precursors.

Table 1: Receptor Binding Affinity and Biological Activity of LTB4 and its Metabolites

CompoundReceptor AffinityBiological Activity (Neutrophil Chemotaxis)Reference
Leukotriene B4 (LTB4) High (Kd ~0.2 nM for BLT1)Potent agonist (EC50 ~10 nM)[8]
20-hydroxy-LTB4 Moderate to HighWeak agonist / Partial antagonist[9]
20-carboxy-LTB4 LowVery weak agonist / Antagonist[9][10]
18-carboxy dinor LTB4 Not Determined (Presumed Very Low to Negligible)Not Determined (Presumed Inactive)N/A

As 18-carboxy dinor LTB4 is a product of the further metabolism of the already weakly active 20-carboxy-LTB4, it is highly probable that it possesses negligible affinity for BLT1 and BLT2 and is therefore biologically inactive.

Signaling Pathways of LTB4 (for Context)

Activation of the BLT1 receptor by LTB4 initiates a signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in neutrophils. This pathway is not believed to be activated by 18-carboxy dinor LTB4.

LTB4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_protein Gi/o BLT1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK MAPK Cascade PKC->MAPK MAPK->Cellular_Response

Generalized LTB4 signaling pathway via the BLT1 receptor.

Proposed Experimental Protocols to Determine the Activity of 18-Carboxy Dinor LTB4

To definitively characterize the mechanism of action of 18-carboxy dinor LTB4, the following experimental protocols, adapted from studies on LTB4 and its other metabolites, are proposed.

Radioligand Receptor Binding Assay
  • Objective: To determine the binding affinity of 18-carboxy dinor LTB4 for the BLT1 and BLT2 receptors.

  • Methodology:

    • Prepare cell membrane fractions from a cell line overexpressing human BLT1 or BLT2 receptors.

    • Incubate the membrane preparations with a constant concentration of radiolabeled LTB4 (e.g., [³H]LTB4).

    • Add increasing concentrations of unlabeled 18-carboxy dinor LTB4 to compete for binding with the radiolabeled LTB4. Unlabeled LTB4 should be used as a positive control.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • The inhibition constant (Ki) for 18-carboxy dinor LTB4 can be calculated from the IC50 value (the concentration of competitor that displaces 50% of the specific binding of the radioligand).

Neutrophil Chemotaxis Assay
  • Objective: To assess the ability of 18-carboxy dinor LTB4 to induce neutrophil migration.

  • Methodology:

    • Isolate human neutrophils from the peripheral blood of healthy donors.

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.

    • Place a solution containing various concentrations of 18-carboxy dinor LTB4 in the lower wells. LTB4 should be used as a positive control and buffer as a negative control.

    • Add a suspension of isolated neutrophils to the upper wells.

    • Incubate the chamber to allow for cell migration along the concentration gradient.

    • After incubation, stain and count the number of neutrophils that have migrated through the membrane to the lower side.

    • Plot the number of migrated cells against the concentration of 18-carboxy dinor LTB4 to determine its chemotactic potency.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Add_Neutrophils Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Ligands Prepare Ligand Dilutions (18-carboxy dinor LTB4, LTB4, Buffer) Add_Ligands Add Ligands to Lower Chamber Prepare_Ligands->Add_Ligands Incubate Incubate Chamber Add_Neutrophils->Incubate Stain_Count Stain and Count Migrated Cells Incubate->Stain_Count Analyze_Data Analyze and Plot Data Stain_Count->Analyze_Data

Experimental workflow for a neutrophil chemotaxis assay.
Calcium Mobilization Assay

  • Objective: To determine if 18-carboxy dinor LTB4 can induce an increase in intracellular calcium, a key second messenger in GPCR signaling.

  • Methodology:

    • Load isolated neutrophils or BLT1/BLT2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the baseline fluorescence of the cell suspension using a fluorometer.

    • Add 18-carboxy dinor LTB4 to the cell suspension and continuously record the change in fluorescence over time. LTB4 should be used as a positive control.

    • An increase in fluorescence indicates a rise in intracellular calcium concentration.

Conclusion

The mechanism of action of this compound is primarily one of inaction. Its formation via ω- and β-oxidation represents the terminal step in the metabolic inactivation of the potent pro-inflammatory mediator, LTB4. While direct experimental evidence is lacking, the significantly reduced biological activity of its metabolic precursors strongly suggests that 18-carboxy dinor LTB4 has a negligible affinity for LTB4 receptors and does not trigger downstream signaling pathways. Therefore, it should be considered a biomarker of LTB4 turnover and catabolism rather than a biologically active signaling molecule. The proposed experimental protocols would serve to definitively confirm this widely held assumption in the field.

References

18-carboxy dinor Leukotriene B4 in cellular signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 18-carboxy dinor Leukotriene B4 in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, orchestrating the recruitment and activation of leukocytes. Its metabolic inactivation is crucial for the resolution of inflammation. This process involves omega-oxidation to produce 20-hydroxy-LTB4, followed by further oxidation to this compound (18-COOH-dinor-LTB4). While initially considered an inactive metabolite, emerging evidence suggests that 18-COOH-dinor-LTB4 retains biological activity and plays a role in cellular signaling, particularly through the LTB4 receptors, BLT1 and BLT2. This document provides a comprehensive overview of the synthesis, signaling pathways, and biological significance of 18-COOH-dinor-LTB4, along with detailed experimental protocols and quantitative data to facilitate further research and drug development efforts in this area.

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase (5-LO) pathway. Leukotriene B4 (LTB4) is a dihydroxy fatty acid that acts as a powerful chemoattractant for neutrophils and other leukocytes, playing a critical role in the pathogenesis of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. The biological actions of LTB4 are terminated by its metabolic degradation. The primary route of LTB4 metabolism is omega-oxidation, a two-step process initiated by the enzyme LTB4 20-hydroxylase (CYP4F3 in humans), which converts LTB4 to 20-hydroxy-LTB4 (20-OH-LTB4). This is followed by the action of an alcohol and an aldehyde dehydrogenase, leading to the formation of 18-carboxy dinor LTB4. While this metabolic cascade is traditionally viewed as a detoxification pathway, this guide explores the signaling capabilities and potential physiological roles of the terminal metabolite, 18-COOH-dinor-LTB4.

Synthesis and Metabolism of this compound

The biosynthesis of 18-COOH-dinor-LTB4 is intrinsically linked to the catabolism of LTB4. This metabolic pathway is essential for controlling the duration and intensity of LTB4-mediated inflammatory responses.

Metabolic Pathway:

  • Generation of LTB4: Arachidonic acid, released from membrane phospholipids (B1166683) by phospholipase A2, is converted to the unstable epoxide intermediate Leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO) in conjunction with 5-lipoxygenase-activating protein (FLAP). LTA4 is then hydrolyzed by LTA4 hydrolase (LTA4H) to yield LTB4.

  • Omega-Oxidation to 20-OH-LTB4: LTB4 undergoes hydroxylation at the C-20 position, a reaction catalyzed by cytochrome P450 enzymes, primarily CYP4F3 in human neutrophils. This step produces 20-hydroxy-LTB4 (20-OH-LTB4), a less potent chemoattractant than LTB4.

  • Further Oxidation to 18-COOH-dinor-LTB4: 20-OH-LTB4 is further oxidized by cytosolic NAD+-dependent alcohol and aldehyde dehydrogenases. This involves the conversion of the C-20 alcohol to an aldehyde and then to a carboxylic acid, followed by beta-oxidation, which shortens the carbon chain to yield the 18-carbon dicarboxylic acid, 18-COOH-dinor-LTB4.

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LO/FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 CYP4F3 COOH_LTB4 18-COOH-dinor-LTB4 OH_LTB4->COOH_LTB4 Dehydrogenases β-oxidation Receptor_Interaction cluster_ligands Ligands cluster_receptors Receptors LTB4 LTB4 BLT1 BLT1 LTB4->BLT1 High-affinity Agonist BLT2 BLT2 LTB4->BLT2 Low-affinity Agonist COOH_LTB4 18-COOH-dinor-LTB4 COOH_LTB4->BLT1 Weak Partial Agonist/ Antagonist COOH_LTB4->BLT2 Agonist Downstream_Signaling Ligand 18-COOH-dinor-LTB4 Receptor BLT Receptor (BLT1/BLT2) Ligand->Receptor G_protein Gαi/q Receptor->G_protein PLC PLC G_protein->PLC MAPK MAPK Activation (ERK, JNK, p38) G_protein->MAPK PI3K PI3K/Akt Activation G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Gene Expression) Ca_release->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response PI3K->Cellular_Response Binding_Assay_Workflow A Prepare hBLT1 Membranes C Add Membrane Suspension A->C B Add Buffer, [3H]LTB4, and Competitor to Plate B->C D Incubate at 4°C C->D E Filter and Wash D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G Calcium_Assay_Workflow A Seed BLT-expressing Cells B Load Cells with Calcium-sensitive Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Inject Agonist D->E F Monitor Fluorescence Change E->F G Data Analysis (EC50) F->G

The Endogenous Function of 18-Carboxy Dinor LTB4: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory response. Its biological activity is tightly regulated through metabolic inactivation. While the ω-oxidation pathway of LTB4 metabolism is well-documented, leading to the formation of 20-hydroxy-LTB4 and 20-carboxy-LTB4, a subsequent β-oxidation step gives rise to 18-carboxy dinor LTB4. This technical guide synthesizes the current understanding of the endogenous role of 18-carboxy dinor LTB4, focusing on its metabolic generation. It is important to note that while the formation of this metabolite is established, a comprehensive understanding of its specific biological functions remains an active area of investigation.

Introduction

Leukotriene B4 (LTB4), an eicosanoid derived from arachidonic acid, is a powerful chemoattractant for leukocytes, particularly neutrophils, and plays a critical role in the initiation and amplification of inflammatory responses.[1][2] The in vivo effects of LTB4 are transient, necessitating efficient metabolic pathways to control its potent pro-inflammatory signaling. The primary route of LTB4 inactivation involves ω-oxidation, followed by β-oxidation. This guide focuses on a key product of this metabolic cascade, 18-carboxy dinor LTB4.

Metabolic Pathway of 18-Carboxy Dinor LTB4 Formation

The generation of 18-carboxy dinor LTB4 is a multi-step enzymatic process that primarily occurs in the liver.[3][4] This pathway serves to decrease the biological activity of LTB4 and facilitate its excretion.

The metabolic cascade begins with the ω-oxidation of LTB4 by cytochrome P450 enzymes, predominantly from the CYP4F family. This initial step hydroxylates LTB4 at the C20 position to form 20-hydroxy-LTB4. Subsequently, alcohol and aldehyde dehydrogenases further oxidize this intermediate to 20-carboxy-LTB4.[5]

The terminal step in the formation of 18-carboxy dinor LTB4 is the β-oxidation of 20-carboxy-LTB4.[3][4] This process, analogous to fatty acid β-oxidation, shortens the carbon chain by two carbons, yielding the dicarboxylic acid metabolite, 18-carboxy dinor LTB4.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation (CYP4F) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Caption: Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Endogenous Function and Biological Activity

Currently, there is a significant gap in the scientific literature regarding the specific endogenous function of 18-carboxy dinor LTB4. Most research has focused on the biological activities of its precursors, LTB4, 20-hydroxy-LTB4, and 20-carboxy-LTB4.

LTB4 is a potent agonist for the high-affinity leukotriene B4 receptor 1 (BLT1) and the low-affinity receptor BLT2, triggering a cascade of pro-inflammatory events, including neutrophil chemotaxis, degranulation, and production of reactive oxygen species.[6][7][8]

Studies on the ω-oxidation metabolites have revealed that they possess significantly reduced pro-inflammatory activity compared to LTB4. For instance, 20-hydroxy-LTB4 is a weak agonist at LTB4 receptors and can even act as an antagonist, inhibiting LTB4-induced neutrophil emigration.[9] Similarly, 20-carboxy-LTB4 exhibits markedly lower potency in stimulating neutrophil responses.[5]

While it is logically inferred that 18-carboxy dinor LTB4 represents a further step in the inactivation and clearance of LTB4, direct experimental evidence detailing its interaction with BLT receptors or its intrinsic biological effects is currently lacking. Its increased polarity, due to the presence of two carboxyl groups, likely facilitates its renal excretion. The prevailing hypothesis is that 18-carboxy dinor LTB4 is a biologically inactive terminal metabolite. However, further studies are required to definitively confirm this and to exclude any potential novel biological roles.

Quantitative Data

There is a paucity of quantitative data specifically characterizing the biological activity and in vivo concentrations of 18-carboxy dinor LTB4. The table below summarizes the known information regarding LTB4 and its major metabolites.

CompoundReceptor Affinity (BLT1)Chemotactic Potency (Neutrophils)Primary Site of Formation
Leukotriene B4 (LTB4) High (pKd ~9.2)[4]Potent agonist[1]Inflammatory cells
20-hydroxy-LTB4 High[5]Weak agonist/antagonist[9]Leukocytes, Liver
20-carboxy-LTB4 High[5]Significantly reduced vs LTB4[5]Leukocytes, Liver
18-carboxy dinor LTB4 Not reportedNot reportedLiver[3]

Experimental Protocols

The study of LTB4 metabolism, including the formation of 18-carboxy dinor LTB4, typically involves a combination of in vitro cell culture and in vivo sample analysis, followed by sophisticated analytical techniques for identification and quantification.

In Vitro Metabolism Studies

Objective: To demonstrate the formation of 18-carboxy dinor LTB4 from LTB4 in a cellular system.

Protocol:

  • Cell Culture: Primary hepatocytes are isolated and cultured.[3]

  • Incubation: Cultured hepatocytes are incubated with a known concentration of LTB4 (e.g., 1-10 µM) for a specified time course (e.g., 0-60 minutes).

  • Sample Preparation: At each time point, the incubation is terminated, and the medium and cell lysate are collected. Lipids are extracted using a solid-phase extraction (SPE) C18 cartridge.

  • Analysis: The extracted lipids are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS) for the identification and quantification of LTB4 and its metabolites.[10]

Experimental_Workflow cluster_invitro In Vitro Metabolism Hepatocyte_Culture Hepatocyte Culture LTB4_Incubation Incubation with LTB4 Hepatocyte_Culture->LTB4_Incubation Lipid_Extraction Solid-Phase Lipid Extraction LTB4_Incubation->Lipid_Extraction LC_MS_Analysis LC-MS/MS Analysis Lipid_Extraction->LC_MS_Analysis

Caption: Workflow for in vitro metabolism studies.
Quantification of 18-Carboxy Dinor LTB4 in Biological Samples

Objective: To measure the levels of 18-carboxy dinor LTB4 in biological fluids (e.g., plasma, urine).

Protocol:

  • Sample Collection: Biological samples are collected, and an internal standard (e.g., a stable isotope-labeled analog of 18-carboxy dinor LTB4) is added.

  • Extraction: Lipids are extracted from the sample matrix using liquid-liquid extraction or solid-phase extraction.

  • Derivatization (Optional): For gas chromatography-mass spectrometry (GC-MS) analysis, the carboxyl groups may be derivatized (e.g., to form pentafluorobenzyl esters) to improve volatility and ionization efficiency.

  • LC-MS/MS or GC-MS Analysis: The extracted and derivatized samples are injected into an LC-MS/MS or GC-MS system for separation and detection. Multiple reaction monitoring (MRM) is typically used for high selectivity and sensitivity.[11][12]

Conclusion and Future Directions

18-carboxy dinor LTB4 is an established downstream metabolite of the potent pro-inflammatory mediator LTB4, formed via ω- and subsequent β-oxidation. While its metabolic pathway is characterized, its specific endogenous function remains largely undefined. The current scientific consensus suggests that it is likely an inactive metabolite destined for excretion.

Future research should focus on elucidating the direct biological activities of 18-carboxy dinor LTB4. Key areas of investigation should include:

  • Receptor Binding Assays: Determining the binding affinity of 18-carboxy dinor LTB4 for BLT1 and BLT2 receptors.

  • In Vitro Functional Assays: Assessing the effect of 18-carboxy dinor LTB4 on inflammatory cell functions, such as chemotaxis, degranulation, and cytokine production.

  • In Vivo Studies: Investigating the physiological effects of administering 18-carboxy dinor LTB4 in animal models of inflammation.

A more complete understanding of the entire LTB4 metabolic cascade, including the biological roles of its terminal metabolites, will provide a more nuanced picture of the regulation of inflammatory processes and may reveal novel therapeutic targets for inflammatory diseases.

References

Structural Characterization of 18-carboxy dinor LTB4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-carboxy-19,20-dinor leukotriene B4 (18-carboxy dinor LTB4) is a significant metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator. The metabolism of LTB4 proceeds via omega-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. Subsequent beta-oxidation of 20-carboxy-LTB4 in the liver leads to the formation of 18-carboxy dinor LTB4, a more polar and less biologically active compound.[1][2][3] The structural elucidation of this metabolite is crucial for understanding the pharmacokinetics and degradation pathways of LTB4, which has implications for the development of anti-inflammatory therapeutics. This guide provides a comprehensive overview of the structural characterization of 18-carboxy dinor LTB4, including the analytical techniques employed and the metabolic pathway of its formation.

Physicochemical Properties

A summary of the key physicochemical properties of 18-carboxy dinor LTB4 is presented in the table below.

PropertyValueReference
Chemical Formula C₁₈H₂₆O₆[1][4][5]
Molecular Weight 338.4 g/mol [1][4][5]
CAS Number 102674-12-4[1][4][5]
Formal Name 7R,14S-dihydroxy-4Z,8E,10E,12Z-octadecatetraenedioic acid[1][5]
Purity ≥97% (Commercially available)[1][5]
Appearance A solution in ethanol (B145695) (Commercially available)[1][5]
UV max 270 nm[1]

Metabolic Pathway

The formation of 18-carboxy dinor LTB4 is a key step in the catabolism of LTB4. The pathway involves initial omega-oxidation followed by beta-oxidation.

Metabolic Pathway of LTB4 to 18-carboxy dinor LTB4 LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 Omega-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-carboxy-19,20-dinor-LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Beta-oxidation

Figure 1: Metabolic conversion of LTB4.

Structural Characterization Techniques

The initial structural characterization of 18-carboxy dinor LTB4, isolated from rat hepatocytes, was achieved through a combination of ultraviolet (UV) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) of the derivatized and reduced metabolite.[6]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary technique for the separation and purification of LTB4 metabolites.[6][7] The increased polarity of 18-carboxy dinor LTB4, due to the presence of two carboxylic acid groups, results in a shorter retention time compared to its precursors, LTB4 and 20-hydroxy-LTB4.[6]

Experimental Protocol (General)

A general protocol for the HPLC analysis of LTB4 metabolites is as follows:

  • Sample Preparation: Biological samples are subjected to solid-phase extraction to enrich for eicosanoids.

  • Chromatographic System:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol (B129727) in water with a small percentage of acetic acid to ensure the carboxylic acid groups are protonated.

    • Detection: UV detection at 270 nm, corresponding to the triene chromophore of the leukotriene backbone.[1]

  • Analysis: The retention time of the putative 18-carboxy dinor LTB4 peak is compared to that of a known standard, if available. Fractions can be collected for further analysis by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed structural information, particularly after chemical derivatization to increase the volatility of the analyte. For dicarboxylic acids like 18-carboxy dinor LTB4, derivatization of the carboxylic acid and hydroxyl groups is essential.

Experimental Protocol (General)

  • Derivatization: A two-step derivatization process is typically employed:

    • Esterification: The carboxylic acid groups are converted to methyl esters using a reagent such as diazomethane (B1218177) or BF₃/methanol.[8]

    • Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]

  • GC-MS Analysis:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of fatty acid methyl esters.

    • Mass Spectrometer: Operated in electron ionization (EI) mode to generate fragment ions.

  • Data Analysis: The mass spectrum of the derivatized 18-carboxy dinor LTB4 will exhibit a molecular ion peak and characteristic fragmentation patterns that can be interpreted to confirm the structure.

Expected Mass Spectral Data (Hypothetical)

m/z (expected)Ion Fragment
M+Molecular ion
M-15Loss of a methyl group from a TMS ether
M-31Loss of a methoxy (B1213986) group from an ester
M-90Loss of trimethylsilanol (B90980) from a TMS ether
VariousCharacteristic fragments from the cleavage of the carbon chain
Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no published NMR data specifically for 18-carboxy dinor LTB4. However, NMR spectroscopy remains a powerful tool for the unambiguous structural elucidation of novel compounds. For a molecule of this complexity, a suite of 1D and 2D NMR experiments would be required.

Hypothetical NMR Data Acquisition

Should a sufficient quantity of purified 18-carboxy dinor LTB4 be available, the following NMR experiments would be recommended:

  • ¹H NMR: To identify the chemical shifts and coupling constants of the protons, providing information on the olefinic and aliphatic regions of the molecule.

  • ¹³C NMR: To determine the number of unique carbon atoms and their chemical environments.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.

Synthesis

While a detailed synthesis of 18-carboxy dinor LTB4 has not been published, a method for the synthesis of the isotopically labeled analog, [1,18-¹⁸O₂]-carboxy-dinor-LTE4, has been described.[11] This synthesis starts from the unlabelled dimethyl ester of 18-carboxy-dinor-LTA4.[11] This suggests a potential synthetic route to 18-carboxy dinor LTB4 could involve the synthesis of the corresponding LTA4 analog followed by enzymatic or chemical hydrolysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural characterization of 18-carboxy dinor LTB4 from a biological sample.

Experimental Workflow for Structural Characterization cluster_0 Sample Preparation cluster_1 Purification cluster_2 Structural Analysis Biological Sample Biological Sample (e.g., Hepatocytes) Extraction Solid-Phase Extraction Biological Sample->Extraction HPLC Reversed-Phase HPLC Extraction->HPLC Fraction Collection Fraction Collection HPLC->Fraction Collection UV-Vis UV-Vis Spectroscopy Fraction Collection->UV-Vis Derivatization Derivatization (Esterification & Silylation) Fraction Collection->Derivatization NMR NMR Spectroscopy (if sample permits) Fraction Collection->NMR GC-MS GC-MS Analysis Derivatization->GC-MS

Figure 2: Isolation and characterization workflow.

Conclusion

The structural characterization of 18-carboxy dinor LTB4 has been primarily established through chromatographic and mass spectrometric techniques. While detailed quantitative data, particularly from NMR spectroscopy, is not widely available in the public domain, the established identity of this metabolite provides a crucial piece in the puzzle of leukotriene metabolism. Further studies, including total synthesis and the acquisition of comprehensive spectroscopic data, would be beneficial for the creation of analytical standards and for enabling more detailed biological investigations.

References

An In-depth Technical Guide to the Hepatic Metabolism of 18-carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways involved in the formation of 18-carboxy dinor leukotriene B4 (LTB4) within hepatocytes. It details the enzymatic processes, presents key quantitative data, outlines experimental protocols for studying this metabolism, and provides visual representations of the core pathways and workflows.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation, primarily in the liver.[1] Hepatocytes are equipped with a sophisticated enzymatic machinery to metabolize LTB4 into less active or inactive products, which are then excreted. A key metabolic route involves the formation of 18-carboxy dinor LTB4. This guide delves into the core mechanisms of this process, providing researchers and drug development professionals with essential information for their studies.

The Metabolic Pathway: From LTB4 to 18-carboxy dinor LTB4

The metabolism of LTB4 to 18-carboxy dinor LTB4 in hepatocytes is a two-stage process involving omega-oxidation followed by peroxisomal beta-oxidation.

Omega-Oxidation of LTB4

The initial step in the hepatic catabolism of LTB4 is omega-oxidation, a reaction catalyzed by specific cytochrome P450 (CYP) enzymes, predominantly from the CYP4F subfamily.[2][3] This process occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group (C-20) of LTB4 to form 20-hydroxy-LTB4 (20-OH-LTB4).[4] Subsequently, 20-OH-LTB4 is further oxidized by alcohol and aldehyde dehydrogenases to yield 20-carboxy-LTB4.[5][6]

The key hepatic enzymes involved in the initial omega-hydroxylation of LTB4 are CYP4F2 and CYP4F3B.[2] While other CYP4F isoforms exist, such as CYP4F3A which is highly efficient in neutrophils, CYP4F2 and CYP4F3B are the major LTB4 omega-hydroxylases expressed in the human liver.[2]

Peroxisomal Beta-Oxidation

Following its formation, 20-carboxy-LTB4, a dicarboxylic acid, is transported into peroxisomes for further metabolism via beta-oxidation from the omega-end.[7][8] This process involves the sequential removal of two-carbon units. The first cycle of peroxisomal beta-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor-LTB4, commonly referred to as 18-carboxy dinor LTB4.[1][9] This metabolite is more water-soluble and less biologically active than LTB4, facilitating its eventual elimination. The degradation of LTB4 metabolites is dependent on the bifunctional protein (DBP) within the peroxisomes.[10]

Quantitative Data on LTB4 Metabolism

The efficiency of LTB4 metabolism is determined by the kinetic properties and expression levels of the involved enzymes. The following tables summarize key quantitative data for the enzymes responsible for LTB4 omega-oxidation in the liver.

Table 1: Kinetic Parameters of Human CYP4F Isoforms for LTB4 ω-Hydroxylation

EnzymeK_m_ (μM)V_max_ (nmol/min/nmol P450)Reference
CYP4F247Not specified[2]
CYP4F3A (neutrophil)0.6434[2][11]
CYP4F3B21Not specified[2]

Note: Data for CYP4F3A is from studies on the neutrophil enzyme, which exhibits a much higher affinity for LTB4 than the hepatic isoforms.

Table 2: Expression Levels of CYP4F2 in Human Liver Microsomes

ParameterValueReference
Mean Expression18.2 ± 19.9 pmol/mg microsomal protein[12]
Range of Expression0 - 80.1 pmol/mg microsomal protein[12]

Experimental Protocols

Studying the metabolism of 18-carboxy dinor LTB4 in hepatocytes requires specific experimental procedures. Below are detailed methodologies for key experiments.

Isolation and Culture of Primary Human Hepatocytes

Primary human hepatocytes are the gold standard for in vitro studies of hepatic metabolism.[13][14]

Protocol for Hepatocyte Isolation (Two-Step Collagenase Perfusion):

  • Source: Obtain fresh human liver tissue from resection or non-transplantable organs. A piece of liver with an intact Glisson's capsule is ideal.[15]

  • Perfusion Setup: Cannulate a visible blood vessel on the cut surface of the liver tissue.

  • Step 1 - Pre-perfusion: Perfuse the tissue with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) at 37°C to wash out blood and dissociate cell-cell junctions.

  • Step 2 - Collagenase Perfusion: Perfuse the tissue with a buffer containing collagenase (e.g., Williams' Medium E with collagenase type IV) at 37°C to digest the extracellular matrix.[15]

  • Cell Dissociation: Once the liver tissue is sufficiently digested (becomes soft and disaggregated), transfer it to a sterile dish containing culture medium. Gently tease the cells apart using a sterile comb or forceps.

  • Filtration and Purification: Filter the cell suspension through sterile gauze and then a nylon mesh (e.g., 100 µm) to remove undigested tissue. Purify the hepatocytes from other cell types by low-speed centrifugation (e.g., 50 x g for 5 minutes) and washing steps.

  • Viability Assessment: Determine cell viability using the trypan blue exclusion assay. A viability of >80% is generally considered good.

  • Cell Plating: Plate the isolated hepatocytes on collagen-coated culture plates in an appropriate culture medium (e.g., Williams' Medium E supplemented with serum, insulin, and dexamethasone). The cells will form a monolayer.[16]

In Vitro LTB4 Metabolism Assay in Cultured Hepatocytes

This assay allows for the investigation of LTB4 metabolism and the identification of its metabolites.

  • Cell Culture: Culture primary human hepatocytes to form a confluent monolayer as described above.

  • Incubation with LTB4: Remove the culture medium and replace it with fresh medium containing a known concentration of LTB4 (e.g., 1 µM).[17]

  • Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: At each time point, collect the culture medium.

  • Extraction of Metabolites: Extract the LTB4 and its metabolites from the culture medium using solid-phase extraction (SPE) with C18 cartridges.

  • Analysis by LC-MS/MS: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][19] This allows for the separation, identification, and quantification of LTB4, 20-OH-LTB4, 20-carboxy-LTB4, and 18-carboxy dinor LTB4.

Visualizations

The following diagrams illustrate the metabolic pathway of LTB4 in hepatocytes and a typical experimental workflow for its analysis.

LTB4_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LTB4 Leukotriene B4 (LTB4) OH_LTB4 20-Hydroxy-LTB4 LTB4->OH_LTB4 CYP4F2, CYP4F3B (ω-hydroxylation) COOH_LTB4 20-Carboxy-LTB4 OH_LTB4->COOH_LTB4 Alcohol/Aldehyde Dehydrogenase COOH_LTB4_peroxi 20-Carboxy-LTB4 COOH_LTB4->COOH_LTB4_peroxi Transport dinor_LTB4 18-Carboxy dinor LTB4 COOH_LTB4_peroxi->dinor_LTB4 β-oxidation Experimental_Workflow cluster_CellCulture Hepatocyte Culture & Treatment cluster_Analysis Sample Processing & Analysis Hepatocyte_Isolation Isolate Primary Hepatocytes Hepatocyte_Culture Culture Hepatocytes to Confluence Hepatocyte_Isolation->Hepatocyte_Culture LTB4_Incubation Incubate with LTB4 Hepatocyte_Culture->LTB4_Incubation Sample_Collection Collect Culture Medium LTB4_Incubation->Sample_Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE LCMSMS LC-MS/MS Analysis SPE->LCMSMS Data_Analysis Quantify LTB4 and Metabolites LCMSMS->Data_Analysis

References

Preliminary Studies on 18-Carboxy Dinor LTB4 Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in inflammatory responses, primarily by activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves the formation of 18-carboxy dinor LTB4. This technical guide provides a comprehensive overview of the current understanding of 18-carboxy dinor LTB4, with a focus on its metabolic pathway and inferred function based on the biological activities of its metabolic precursors. Due to a lack of direct studies on 18-carboxy dinor LTB4, this document synthesizes available data on related metabolites to provide a logical framework for its likely role in the resolution of inflammation.

Introduction

Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid that is a powerful chemoattractant for neutrophils and other leukocytes, playing a central role in the initiation and amplification of acute inflammation.[1] The actions of LTB4 are mediated through two G protein-coupled receptors, the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2] The tight control of LTB4 levels is critical to prevent excessive inflammation, and this is achieved through rapid metabolic degradation.

The metabolism of LTB4 primarily occurs in the liver and involves a series of enzymatic reactions, including ω-oxidation and β-oxidation.[3][4] This process leads to the generation of several metabolites with attenuated biological activity. One such metabolite is 18-carboxy dinor LTB4, a product of the β-oxidation of 20-carboxy LTB4.[3][5] While the direct functional properties of 18-carboxy dinor LTB4 have not been extensively studied, its position in the metabolic cascade of LTB4 suggests a role in the terminal inactivation and clearance of this potent inflammatory mediator. This guide will delve into the known metabolic pathway leading to 18-carboxy dinor LTB4 and extrapolate its likely functions based on the well-characterized activities of its precursor, 20-carboxy LTB4.

LTB4 Metabolic Pathway to 18-Carboxy Dinor LTB4

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 is a multi-step enzymatic process designed to decrease the biological activity of LTB4 and facilitate its excretion. The pathway is initiated by ω-oxidation, followed by β-oxidation.

The primary steps are as follows:

  • ω-Oxidation to 20-Hydroxy-LTB4: The first step in the inactivation of LTB4 is the hydroxylation at the C-20 position, catalyzed by cytochrome P450 enzymes, to form 20-hydroxy-LTB4.

  • Oxidation to 20-Carboxy-LTB4: Subsequently, 20-hydroxy-LTB4 is further oxidized to 20-carboxy-LTB4.

  • β-Oxidation to 18-Carboxy Dinor LTB4: 20-carboxy-LTB4 then undergoes β-oxidation, a process that shortens the carbon chain, to yield 18-carboxy dinor LTB4.[3][5] This final step represents a significant modification of the LTB4 molecule, further reducing its biological activity.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-Hydroxy-LTB4 LTB4->20_OH_LTB4 ω-Oxidation (Cytochrome P450) 20_COOH_LTB4 20-Carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-Carboxy Dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-Oxidation

Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Inferred Function of 18-Carboxy Dinor LTB4

Direct experimental data on the biological function of 18-carboxy dinor LTB4 is currently unavailable in the scientific literature. However, its function can be inferred from the well-documented activities of its immediate precursor, 20-carboxy LTB4.

Studies have shown that while 20-carboxy LTB4 can bind to the high-affinity LTB4 receptor, BLT1, it is a significantly weaker agonist than LTB4 itself.[6][7] In fact, 20-carboxy LTB4 has been demonstrated to inhibit LTB4-mediated neutrophil responses, such as migration and degranulation.[7][8] This suggests that the ω-oxidation pathway serves to generate metabolites that can act as natural antagonists or partial agonists at the LTB4 receptor, thereby dampening the inflammatory response.

Given that 18-carboxy dinor LTB4 is a product of further metabolism of 20-carboxy LTB4 through β-oxidation, it is highly probable that it possesses even lower or negligible biological activity compared to its precursor. The structural modifications, including the shortening of the carbon chain and the presence of a second carboxyl group, likely result in a molecule with significantly reduced affinity for BLT1 and BLT2 receptors and a diminished capacity to elicit downstream signaling.

Therefore, the primary function of 18-carboxy dinor LTB4 is likely to be a terminal inactivation product of LTB4, facilitating its elimination from the body and contributing to the resolution of inflammation.

Quantitative Data on LTB4 and its Metabolites

To provide a comparative context for the likely activity of 18-carboxy dinor LTB4, the following table summarizes the available quantitative data for LTB4 and its key metabolites.

CompoundReceptor Binding Affinity (BLT1)Biological Activity (Neutrophil Chemotaxis/Degranulation)Reference
Leukotriene B4 (LTB4) High (Kd ~0.1-1 nM)Potent agonist (EC50 ~1-10 nM)[2]
20-Hydroxy-LTB4 HighWeaker agonist than LTB4, can inhibit LTB4 responses[7]
20-Carboxy-LTB4 HighVery weak agonist (~2.6% of LTB4 activity for degranulation), inhibits LTB4-mediated responses[7][9]
18-Carboxy Dinor LTB4 Not DeterminedNot Determined (Inferred to be very low to negligible)-

Experimental Protocols

As there are no specific published experimental protocols for assessing the function of 18-carboxy dinor LTB4, this section outlines general methodologies that would be applicable for its study, based on protocols used for LTB4 and its other metabolites.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of 18-carboxy dinor LTB4 for the BLT1 and BLT2 receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human BLT1 or BLT2 receptors.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4) and varying concentrations of unlabeled 18-carboxy dinor LTB4.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for 18-carboxy dinor LTB4 and calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay

The chemotactic potential of 18-carboxy dinor LTB4 can be evaluated using a Boyden chamber assay or a real-time cell migration assay.[10][11]

Protocol (Boyden Chamber):

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors.

  • Assay Setup: Place a solution of 18-carboxy dinor LTB4 at various concentrations in the lower chamber of a Boyden chamber. Add a suspension of isolated neutrophils to the upper chamber, separated by a microporous membrane.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow cell migration (e.g., 60-90 minutes).

  • Cell Staining and Counting: Fix and stain the migrated cells on the lower side of the membrane.

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of 18-carboxy dinor LTB4 to determine its chemotactic potency.

Chemotaxis_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Isolate_Neutrophils Isolate Human Neutrophils Boyden_Chamber Set up Boyden Chamber (Metabolite in lower, Neutrophils in upper) Isolate_Neutrophils->Boyden_Chamber Prepare_Metabolite Prepare 18-carboxy dinor LTB4 solutions Prepare_Metabolite->Boyden_Chamber Incubate Incubate at 37°C Boyden_Chamber->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_Stain->Count_Cells Analyze_Data Analyze Chemotactic Response Count_Cells->Analyze_Data

Workflow for a neutrophil chemotaxis assay.

LTB4 Receptor Signaling

LTB4 binding to its receptors, primarily BLT1 on neutrophils, initiates a cascade of intracellular signaling events leading to cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species. While the specific signaling effects of 18-carboxy dinor LTB4 are unknown, any residual activity would likely be mediated through this pathway.

LTB4_Signaling cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 G_Protein Gαi / Gαq BLT1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Influx Ca²⁺ Influx IP3_DAG->Ca_Influx PKC Protein Kinase C (PKC) IP3_DAG->PKC Chemotaxis Chemotaxis Ca_Influx->Chemotaxis PKC->Chemotaxis Actin Actin Polymerization PI3K->Actin Actin->Chemotaxis

Simplified LTB4 signaling pathway in neutrophils.

Conclusion and Future Directions

The available evidence strongly suggests that 18-carboxy dinor LTB4 is a terminal inactivation product in the metabolic cascade of LTB4. Its formation from 20-carboxy LTB4, a known weak agonist and potential antagonist of LTB4 responses, points towards a role in the resolution of inflammation by representing a further step in the detoxification and clearance of the potent pro-inflammatory mediator LTB4.

Future research should focus on the direct characterization of 18-carboxy dinor LTB4. This includes determining its binding affinities for BLT1 and BLT2 receptors and assessing its biological activity in a range of functional assays, such as neutrophil chemotaxis, calcium mobilization, and degranulation. Such studies would definitively confirm its role as an inactive metabolite and provide a more complete understanding of the intricate mechanisms that regulate LTB4-mediated inflammation. This knowledge could be valuable for the development of novel therapeutic strategies targeting the resolution phase of inflammation.

References

Methodological & Application

Application Note: Quantitative Analysis of 18-carboxy dinor Leukotriene B4 in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and specific quantification of 18-carboxy dinor Leukotriene B4 (LTB4), a key β-oxidation metabolite of Leukotriene B4, in human urine samples. The method utilizes a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology provides the high selectivity and sensitivity required for biomarker research in studies related to inflammation and drug development.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator involved in a wide range of inflammatory responses. Its in vivo activity is tightly regulated by metabolic inactivation. A major metabolic pathway involves ω-oxidation to 20-carboxy LTB4, which is subsequently shortened via β-oxidation to produce 18-carboxy dinor LTB4.[1] The quantification of urinary 18-carboxy dinor LTB4 can serve as a valuable biomarker for systemic LTB4 production and inflammatory status. LC-MS/MS offers a highly specific and sensitive analytical approach for the determination of this and other eicosanoid metabolites in complex biological matrices.

Signaling Pathway

The metabolic cascade leading to the formation of 18-carboxy dinor LTB4 is a critical pathway for the inactivation of the pro-inflammatory LTB4 molecule. This process is initiated by ω-oxidation, followed by peroxisomal β-oxidation.

LTB4_Metabolism LTB4 Leukotriene B4 20OH_LTB4 20-hydroxy LTB4 LTB4->20OH_LTB4 ω-oxidation (CYP4F) 20COOH_LTB4 20-carboxy LTB4 20OH_LTB4->20COOH_LTB4 Oxidation 18COOH_dinor_LTB4 18-carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation

Figure 1: LTB4 Metabolism Pathway

Experimental Protocol

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d4 (internal standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of urine, add the internal standard (18-carboxy dinor LTB4-d4) to a final concentration of 10 ng/mL. Acidify the sample with 20 µL of acetic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 4 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (C18) cluster_final Final Steps Urine 1 mL Urine Sample IS Add Internal Standard (18-carboxy dinor LTB4-d4) Urine->IS Acidify Acidify with Acetic Acid IS->Acidify Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (5% Methanol/Water) Load->Wash Elute Elute Analyte (Methanol) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Inject into LC-MS/MS

Figure 2: Sample Preparation Workflow
LC-MS/MS Analysis

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC SystemUPLC/UHPLC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)% B
0.05
1.05
9.055
10.095
12.095
12.15
14.05

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500 °C
Collision GasNitrogen
MRM Transitions
AnalytePrecursor Ion (m/z)
18-carboxy dinor LTB4337.2
18-carboxy dinor LTB4-d4 (IS)341.2

Note: The precursor ion for 18-carboxy dinor LTB4 is [M-H]⁻, with a molecular weight of 338.4 g/mol . The product ion at m/z 195.1 is a characteristic fragment for LTB4 and its metabolites, resulting from cleavage of the carbon chain.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values should be validated in the end-user's laboratory.

Table 3: Method Performance Characteristics

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Upper Limit of Quantification (ULOQ)100 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Table 4: Stability Data

ConditionDurationStability
Bench-top (Room Temp)4 hoursStable
Freeze-Thaw Cycles (-80°C)3 cyclesStable
Long-term Storage (-80°C)3 monthsStable

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine by LC-MS/MS. The method is sensitive, specific, and robust, making it a valuable tool for researchers and drug development professionals investigating the role of the LTB4 pathway in inflammation and disease.

References

Application Notes and Protocols: Urinary 18-carboxy dinor Leukotriene B4 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and is a key player in inflammatory responses.[1][2][3] It is a powerful chemoattractant for leukocytes, including neutrophils, and is implicated in a variety of inflammatory diseases.[2][3] The biological actions of LTB4 are mediated through its binding to specific G-protein coupled receptors, BLT1 and BLT2.[1][2]

The in vivo assessment of LTB4 production is often challenging due to its short half-life. Therefore, the measurement of its stable metabolites in urine provides a non-invasive method to monitor systemic LTB4 production. In the liver, LTB4 undergoes ω-oxidation to 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4.[4] Subsequent β-oxidation of 20-carboxy-LTB4 results in the formation of 18-carboxy-19,20-dinor Leukotriene B4 (18-carboxy dinor LTB4), a major urinary metabolite.[5][6][7] This ELISA kit provides a sensitive and specific method for the quantitative determination of 18-carboxy dinor LTB4 in human urine.

Assay Principle

This kit is a competitive enzyme-linked immunosorbent assay (ELISA). A microplate pre-coated with a capture antibody is provided. During the assay, a fixed amount of 18-carboxy dinor LTB4 conjugated to a reporter enzyme (such as horseradish peroxidase, HRP) competes with the 18-carboxy dinor LTB4 present in the sample or standard for a limited number of binding sites on a specific monoclonal antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample. The concentration is determined by comparison with a standard curve.

Leukotriene B4 Metabolism and Signaling Pathway

Leukotriene B4 Metabolism and Signaling cluster_signaling Leukotriene B4 Signaling cluster_metabolism Leukotriene B4 Metabolism LTB4 Leukotriene B4 (LTB4) BLT_Receptor BLT1/BLT2 Receptors LTB4->BLT_Receptor LTB4_meta Leukotriene B4 (LTB4) LTB4->LTB4_meta Metabolic Fate G_Protein G-Protein Activation BLT_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Ca_Flux Intracellular Ca²⁺ Flux PLC->Ca_Flux Downstream Downstream Effects (Chemotaxis, Proliferation, Inflammation) Ca_Flux->Downstream Arachidonic_Acid Arachidonic Acid _5_LOX 5-Lipoxygenase Arachidonic_Acid->_5_LOX _5_LOX->LTB4_meta omega_oxidation ω-Oxidation (Liver) LTB4_meta->omega_oxidation _20_OH_LTB4 20-hydroxy-LTB4 omega_oxidation->_20_OH_LTB4 Oxidation Oxidation _20_OH_LTB4->Oxidation _20_COOH_LTB4 20-carboxy-LTB4 Oxidation->_20_COOH_LTB4 beta_oxidation β-Oxidation _20_COOH_LTB4->beta_oxidation _18_carboxy_dinor_LTB4 18-carboxy dinor LTB4 (Urinary Metabolite) beta_oxidation->_18_carboxy_dinor_LTB4 ELISA_Workflow start Start reagent_prep Prepare Reagents (Standards, Wash Buffer) start->reagent_prep add_samples Add 50 µL of Standard or Sample to Wells reagent_prep->add_samples add_conjugate Add 50 µL of HRP-Conjugate add_samples->add_conjugate add_antibody Add 50 µL of Monoclonal Antibody add_conjugate->add_antibody incubate1 Incubate 2 hours at Room Temperature add_antibody->incubate1 wash1 Wash Plate 3x incubate1->wash1 add_substrate Add 100 µL of TMB Substrate wash1->add_substrate incubate2 Incubate 15-30 min in the Dark add_substrate->incubate2 add_stop Add 50 µL of Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

References

Application Notes and Protocols for the Quantification of 18-carboxy dinor LTB4 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a significant metabolite of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. The quantification of 18-COOH-dinor-LTB4 in tissue samples is crucial for understanding the in vivo metabolism of LTB4 and for the development of therapeutics targeting inflammatory pathways. LTB4 is initially metabolized in the liver to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-COOH-dinor-LTB4[1][2][3]. This application note provides a detailed protocol for the extraction and quantification of 18-COOH-dinor-LTB4 from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Leukotriene B4

The metabolic conversion of LTB4 to 18-carboxy dinor LTB4 is a key step in its catabolism. This pathway primarily involves two enzymatic steps that occur mainly in the liver. Understanding this pathway is essential for interpreting the quantitative data of its metabolites.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20OH_LTB4 20-hydroxy-LTB4 LTB4->20OH_LTB4 ω-oxidation (CYP4F) 20COOH_LTB4 20-carboxy-LTB4 20OH_LTB4->20COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18COOH_dinor_LTB4 18-carboxy dinor LTB4 20COOH_LTB4->18COOH_dinor_LTB4 β-oxidation

Caption: Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Experimental Protocols

This section details the methodology for the quantification of 18-carboxy dinor LTB4 in tissue samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • 18-carboxy dinor LTB4 standard (e.g., from Cayman Chemical or Santa Cruz Biotechnology)

  • Internal standard (IS), e.g., 18-carboxy dinor LTB4-d4 (if available) or a structurally similar deuterated eicosanoid

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Phosphate buffered saline (PBS), pH 7.4

  • Butylated hydroxytoluene (BHT) or other antioxidant

  • Tissue homogenizer

  • Centrifuge

Tissue Homogenization
  • Weigh the frozen tissue sample (typically 50-100 mg).

  • To prevent ex vivo eicosanoid formation, all procedures should be carried out on ice.

  • Add 1 mL of ice-cold PBS containing an antioxidant (e.g., 0.02% BHT) to the tissue.

  • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Transfer the homogenate to a clean tube.

  • Spike the homogenate with the internal standard.

  • Proceed immediately to the extraction step.

Solid-Phase Extraction (SPE)

This protocol is adapted from general eicosanoid extraction procedures.

  • Condition the SPE Cartridge: Sequentially wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Acidify the tissue homogenate to pH 3-4 with 0.1 M formic acid.

    • Load the acidified homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of 15% (v/v) methanol in water to remove less polar impurities.

  • Elution:

    • Elute the 18-carboxy dinor LTB4 and other eicosanoids with 5 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions for the analysis of eicosanoids. Specific parameters for 18-carboxy dinor LTB4 should be optimized.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): The precursor and product ions for 18-carboxy dinor LTB4 need to be determined.

      • Precursor Ion: The molecular weight of 18-carboxy dinor LTB4 is 338.4 g/mol . In negative ion mode, the deprotonated molecule [M-H]⁻ will have a mass-to-charge ratio (m/z) of 337.4 .

      • Product Ions: The product ions need to be determined by infusing a standard solution of 18-carboxy dinor LTB4 into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 337.4). Characteristic fragments will arise from the cleavage of the carbon chain. Based on the fragmentation of similar eicosanoids, potential product ions could result from neutral losses of water (H₂O) and carbon dioxide (CO₂).

    • Collision Energy: The collision energy for each MRM transition must be optimized to maximize the signal of the product ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
18-carboxy dinor LTB4337.4To be determined100To be determined
Internal StandardSpecific to ISSpecific to IS100Specific to IS

Experimental Workflow

The overall workflow for the quantification of 18-carboxy dinor LTB4 in tissue samples is summarized in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue_Sample Tissue Sample Homogenization Homogenization in PBS + Antioxidant IS_Spiking Internal Standard Spiking Acidification Acidification (pH 3-4) SPE_Conditioning C18 Cartridge Conditioning Sample_Loading Sample Loading Acidification->Sample_Loading Load Sample SPE_Conditioning->Sample_Loading Washing Washing (Water & 15% Methanol) Sample_Loading->Washing Elution Elution (Methanol) Washing->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Quantification Data Quantification LC_MSMS->Quantification

Caption: Experimental workflow for 18-carboxy dinor LTB4 quantification.

Data Presentation

Quantitative data for 18-carboxy dinor LTB4 in tissue samples is not widely available in the published literature. The following table is a template for presenting such data. Researchers should populate this table with their own experimental results. The values provided are for illustrative purposes only.

Tissue TypeConditionn18-carboxy dinor LTB4 (pg/mg tissue)Standard Deviation
LiverControl6Example: 15.2Example: 3.1
LiverTreated6Example: 45.8Example: 8.7
KidneyControl6Example: 8.5Example: 1.9
KidneyTreated6Example: 22.1Example: 4.5
LungControl6Example: 5.1Example: 1.2
LungTreated6Example: 18.9Example: 3.8

References

Application Notes and Protocols: 18-carboxy dinor LTB4 as a Biomarker for Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammatory responses. It is a powerful chemoattractant for neutrophils and other leukocytes, promoting their recruitment to sites of inflammation.[1] The biological activity of LTB4 is tightly regulated through metabolic inactivation. One of the key metabolic pathways involves ω-oxidation to 20-hydroxy-LTB4, followed by further oxidation to 20-carboxy-LTB4. This metabolite can then undergo β-oxidation, leading to the formation of 18-carboxy-19,20-dinor-leukotriene B4 (18-carboxy dinor LTB4).[2] The measurement of LTB4 and its downstream metabolites, such as 18-carboxy dinor LTB4, can provide valuable insights into the level of inflammatory activity in various pathological conditions. These metabolites may serve as stable and informative biomarkers for monitoring disease progression and the efficacy of anti-inflammatory therapies.

While much of the research has focused on LTB4 itself, its metabolites are gaining attention as they may offer a more integrated picture of the inflammatory state over time. Notably, some LTB4 metabolites, such as 20-hydroxy-LTB4 and 20-carboxy-LTB4, have been shown to possess biological activity, at times acting as antagonists to LTB4-mediated responses, suggesting a complex regulatory role in inflammation.[3][4] The biological significance of 18-carboxy dinor LTB4 is less clear, and it is often considered an inactive end-product of LTB4 metabolism. However, its presence and concentration in biological fluids can be indicative of the overall flux through the LTB4 pathway and, therefore, the inflammatory status.

This document provides detailed application notes and protocols for the use of 18-carboxy dinor LTB4 as a biomarker for inflammation, with a focus on its metabolic pathway, available quantitative data for related analytes, and methodologies for its detection.

LTB4 Metabolic Pathway

The metabolic cascade from LTB4 to 18-carboxy dinor LTB4 involves a series of enzymatic reactions primarily occurring in the liver and leukocytes. Understanding this pathway is essential for interpreting the biomarker data.

LTB4_Metabolism LTB4 Metabolic Pathway LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation

Figure 1: Simplified metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

Quantitative Data Summary

Direct quantitative data for 18-carboxy dinor LTB4 in inflammatory diseases is sparse in the literature. However, studies have reported levels of its precursor, LTB4, and its primary metabolite, 20-carboxy-LTB4, in various conditions. These values can provide a frame of reference for the expected concentrations of downstream metabolites.

AnalyteConditionMatrixConcentrationReference
LTB4Healthy ControlsUrine< 5 nmol/mol creatinine (B1669602)[5]
20-carboxy-LTB4Healthy ControlsUrine< 5 nmol/mol creatinine[5]
LTB4Zellweger SyndromeUrineMedian: 97 nmol/mol creatinine (Range: 35-238)[5]
20-carboxy-LTB4Zellweger SyndromeUrineMedian: 898 nmol/mol creatinine (Range: 267-4583)[5]
LTB4Experimental Inflammation (rat)ExudatePeak: 6.9 ± 0.5 ng/mL[1]

Experimental Protocols

Protocol 1: Quantification of 18-carboxy dinor LTB4 by LC-MS/MS

This protocol provides a general framework for the analysis of 18-carboxy dinor LTB4 in biological matrices such as plasma or urine. Note: This is a representative protocol and requires optimization and validation for specific applications.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 18-carboxy dinor LTB4, if available, or a related eicosanoid) to the sample to correct for extraction losses and matrix effects.

  • Acidification: Acidify the sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid). This ensures that the carboxylic acid groups are protonated, allowing for efficient extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with acidified water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte of interest with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of eicosanoids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the analytes. The gradient should be optimized to ensure baseline separation of 18-carboxy dinor LTB4 from other isomers and interfering substances.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of eicosanoids.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for the analyte and internal standard.

      • Precursor Ion ([M-H]⁻): For 18-carboxy dinor LTB4 (C₁₈H₂₆O₆), the molecular weight is 338.4 g/mol . The precursor ion would be m/z 337.4.

      • Product Ions: The fragmentation pattern needs to be determined by infusing a standard of 18-carboxy dinor LTB4. Likely product ions would result from the loss of water and cleavage of the carbon chain.

    • Optimization: The collision energy and other MS parameters should be optimized to maximize the signal for the selected MRM transitions.

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify SPE Solid Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Dry_Reconstitute Dry Down & Reconstitute Elute->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase) Dry_Reconstitute->LC_Separation MSMS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MSMS_Detection Quantification Quantification (Standard Curve) MSMS_Detection->Quantification

Figure 2: General workflow for the quantification of 18-carboxy dinor LTB4.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically for 18-carboxy dinor LTB4. However, ELISA kits are widely available for its precursor, LTB4. Given the structural similarity, it is crucial to check the cross-reactivity of any LTB4 ELISA kit with its metabolites, including 18-carboxy dinor LTB4. If significant cross-reactivity is observed, it may be possible to use the kit for semi-quantitative analysis, but this would require thorough validation. A more reliable approach would be the development of a specific antibody and a competitive ELISA for 18-carboxy dinor LTB4.

General Principle of a Competitive ELISA for LTB4:

  • A microplate is pre-coated with an antibody specific for LTB4.

  • Standards and samples are added to the wells, along with a fixed amount of enzyme-conjugated LTB4.

  • The LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the antibody.

  • After incubation and washing, a substrate is added, and the color development is measured.

  • The intensity of the color is inversely proportional to the concentration of LTB4 in the sample.

Signaling and Biological Activity

The biological effects of LTB4 are mediated primarily through its high-affinity G-protein coupled receptor, BLT1.[9] Binding of LTB4 to BLT1 on leukocytes triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species.

The biological activity of 18-carboxy dinor LTB4 has not been extensively studied. However, research on its precursors, 20-hydroxy-LTB4 and 20-carboxy-LTB4, indicates that they can bind to the BLT1 receptor, albeit with lower affinity than LTB4.[4] Interestingly, these metabolites have been shown to act as partial agonists or even antagonists, inhibiting LTB4-induced neutrophil responses.[3] This suggests a potential negative feedback mechanism where the metabolic products of LTB4 help to resolve inflammation. It is plausible that 18-carboxy dinor LTB4 is a biologically inactive end-product, but further research is needed to confirm this and to investigate any potential signaling roles.

LTB4_Signaling LTB4 Signaling and Metabolism LTB4 LTB4 BLT1 BLT1 Receptor LTB4->BLT1 Binds and Activates Metabolites 20-OH-LTB4 20-COOH-LTB4 LTB4->Metabolites Metabolized to Cell_Response Cellular Response (Chemotaxis, Degranulation) BLT1->Cell_Response Initiates Signaling Metabolites->BLT1 Binds (lower affinity) May inhibit LTB4 action Dinor_Metabolite 18-carboxy dinor LTB4 Metabolites->Dinor_Metabolite Further Metabolized to

Figure 3: LTB4 signaling and the role of its metabolites.

Conclusion and Future Directions

18-carboxy dinor LTB4 is a terminal metabolite of the potent pro-inflammatory mediator LTB4. While its own biological activity remains to be fully elucidated, its measurement in biological fluids holds promise as a stable biomarker of LTB4 production and, by extension, of inflammatory activity. The development of sensitive and specific analytical methods, such as a validated LC-MS/MS protocol, is crucial for advancing research in this area. Future studies should focus on quantifying 18-carboxy dinor LTB4 levels in various inflammatory diseases to establish its clinical utility as a biomarker. Furthermore, investigating its potential biological activities will provide a more complete understanding of the complex role of the LTB4 metabolic pathway in the regulation of inflammation.

References

Application Notes and Protocols for In Vivo Experimental Models for Studying 18-carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers interested in studying the biological role of 18-carboxy dinor leukotriene B4 (18-carboxy dinor LTB4) in vivo. 18-carboxy dinor LTB4 is a terminal metabolite of the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4)[1][2][3]. While the biological activities of LTB4 are well-characterized, the specific in vivo functions of its metabolite, 18-carboxy dinor LTB4, remain largely unexplored. Direct in vivo experimental models specifically designed for studying 18-carboxy dinor LTB4 are not yet established in the scientific literature. Therefore, this document details protocols for adapting two well-established models of localized inflammation—the murine air pouch model and the murine peritonitis model—to investigate the potential pro-inflammatory or modulatory effects of 18-carboxy dinor LTB4. Furthermore, this guide provides an overview of the metabolic pathway of LTB4, methods for the analysis of 18-carboxy dinor LTB4, and templates for data presentation.

Introduction to 18-carboxy dinor LTB4

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and plays a significant role in the pathogenesis of various inflammatory diseases, including arthritis[4][5][6]. The in vivo actions of LTB4 are tightly regulated by its metabolic inactivation. LTB4 is metabolized in the liver via omega-oxidation to 20-hydroxy-LTB4, which is then further oxidized to 20-carboxy-LTB4. Subsequent peroxisomal β-oxidation of 20-carboxy-LTB4 leads to the formation of 18-carboxy dinor LTB4, a more polar and readily excretable compound[1][2][3]. While generally considered an inactive metabolite, the complete biological profile of 18-carboxy dinor LTB4, particularly its potential to modulate inflammatory responses in vivo, is not well understood. The experimental models proposed herein are designed to address this knowledge gap.

LTB4 Metabolic Pathway

The metabolic cascade from LTB4 to 18-carboxy dinor LTB4 is a critical pathway for the termination of LTB4 signaling. Understanding this pathway is essential for interpreting data from in vivo studies.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 Omega-oxidation (Cytochrome P450) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Alcohol/Aldehyde Dehydrogenase 18_COOH_LTB4 18-carboxy dinor LTB4 20_COOH_LTB4->18_COOH_LTB4 Peroxisomal β-oxidation

Figure 1: Metabolic pathway of Leukotriene B4.

Proposed In Vivo Experimental Models

The following protocols describe the adaptation of the murine air pouch and peritonitis models for the investigation of 18-carboxy dinor LTB4. These models are chosen for their robust and reproducible induction of a localized inflammatory response, allowing for the direct administration of test compounds and subsequent quantitative analysis of inflammatory parameters.

Murine Air Pouch Model

The air pouch model creates a synovium-like cavity, making it particularly relevant for studying inflammatory responses related to arthritis.

Air_Pouch_Workflow cluster_setup Pouch Formation cluster_experiment Inflammation Induction & Treatment cluster_analysis Analysis Day_0 Day 0: Inject 3 ml sterile air subcutaneously into the dorsum Day_3 Day 3: Re-inflate pouch with 2 ml sterile air Day_0->Day_3 Day_6 Day 6: Inject inflammatory stimulus (e.g., Carrageenan) +/- 18-carboxy dinor LTB4 into the pouch Day_3->Day_6 Harvest Harvest pouch lavage fluid and tissue at selected time points (e.g., 4, 24, 48 hours) Day_6->Harvest Analysis Analyze exudate volume, cell infiltration (flow cytometry), cytokine/chemokine levels (ELISA/multiplex), and lipid mediator profile (LC-MS/MS) Harvest->Analysis

Figure 2: Experimental workflow for the murine air pouch model.

Materials:

  • 8-12 week old mice (e.g., BALB/c or C57BL/6)

  • Sterile 0.9% saline

  • Sterile air

  • Carrageenan (or other inflammatory stimulus)

  • 18-carboxy dinor LTB4 (synthetic standard)

  • Vehicle for 18-carboxy dinor LTB4 (e.g., ethanol, diluted in saline)

  • Anesthetics (e.g., isoflurane)

  • Syringes and needles (25G, 27G)

  • Phosphate-buffered saline (PBS) with 2mM EDTA

Procedure:

  • Pouch Formation (Day 0): Anesthetize the mouse. Inject 3 ml of sterile air subcutaneously into the dorsal midline to create an air pouch.

  • Pouch Maintenance (Day 3): Re-anesthetize the mouse and inject 2 ml of sterile air into the existing pouch to maintain its structure.

  • Induction of Inflammation and Treatment (Day 6):

    • Prepare solutions of the inflammatory stimulus (e.g., 1% carrageenan in sterile saline).

    • Prepare the desired concentrations of 18-carboxy dinor LTB4 in a suitable vehicle. Ensure the final concentration of the vehicle is non-inflammatory.

    • Divide mice into experimental groups:

      • Vehicle control

      • Inflammatory stimulus + vehicle

      • Inflammatory stimulus + 18-carboxy dinor LTB4 (various doses)

      • 18-carboxy dinor LTB4 alone (to assess direct effects)

    • Inject a total volume of 1 ml of the respective solutions directly into the air pouch.

  • Sample Collection (e.g., 4, 24, or 48 hours post-injection):

    • Euthanize the mouse.

    • Carefully inject 2 ml of PBS with 2mM EDTA into the pouch.

    • Massage the pouch gently to dislodge cells.

    • Aspirate the lavage fluid (exudate). Record the total volume.

    • The pouch tissue can also be excised for histological analysis or tissue homogenization.

  • Sample Analysis:

    • Cell Infiltration: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells for total cell counts (hemocytometer) and differential cell counts (cytospin with staining or flow cytometry using markers such as Ly6G for neutrophils and F4/80 for macrophages).

    • Mediator Analysis: Use the cell-free supernatant for measuring levels of cytokines and chemokines (e.g., TNF-α, IL-6, CXCL1, CCL2) by ELISA or multiplex assay. A portion of the supernatant should be immediately processed for lipid mediator analysis by LC-MS/MS to quantify 18-carboxy dinor LTB4 and other eicosanoids.

Murine Peritonitis Model

The peritonitis model is a widely used and technically straightforward model of acute inflammation.

Peritonitis_Workflow Induction Induce peritonitis via intraperitoneal (i.p.) injection of an inflammatory stimulus (e.g., Zymosan or Thioglycollate) Treatment Administer 18-carboxy dinor LTB4 (i.p. or other route) either concurrently, pre-, or post-stimulus Induction->Treatment Harvest Perform peritoneal lavage at specified time points (e.g., 4, 24, 48 hours) Treatment->Harvest Analysis Analyze lavage fluid for cell counts, differential cell populations, cytokine/chemokine levels, and lipid mediator profiles (LC-MS/MS) Harvest->Analysis

Figure 3: Experimental workflow for the murine peritonitis model.

Materials:

  • 8-12 week old mice (e.g., BALB/c or C57BL/6)

  • Sterile 0.9% saline

  • Zymosan A or Thioglycollate broth

  • 18-carboxy dinor LTB4 (synthetic standard)

  • Vehicle for 18-carboxy dinor LTB4

  • Anesthetics

  • Syringes and needles (27G)

  • Phosphate-buffered saline (PBS) with 2mM EDTA

Procedure:

  • Induction of Peritonitis and Treatment:

    • Prepare a sterile solution of the inflammatory stimulus (e.g., 1 mg/ml Zymosan A in saline).

    • Prepare the desired concentrations of 18-carboxy dinor LTB4.

    • Divide mice into experimental groups similar to the air pouch model.

    • Administer the inflammatory stimulus via intraperitoneal (i.p.) injection (e.g., 0.5 ml of Zymosan A solution).

    • Administer 18-carboxy dinor LTB4 or vehicle via the desired route (e.g., i.p. injection at the same time as the stimulus, or at a different time point depending on the experimental question).

  • Sample Collection (e.g., 4, 24, or 48 hours post-injection):

    • Euthanize the mouse.

    • Expose the peritoneal cavity and inject 5-10 ml of cold PBS with 2mM EDTA.

    • Gently massage the abdomen.

    • Aspirate the peritoneal lavage fluid. Record the total volume recovered.

  • Sample Analysis:

    • Follow the same procedures as described for the air pouch model to analyze cell infiltration and inflammatory mediators in the lavage fluid.

Analytical Methods for 18-carboxy dinor LTB4 Quantification

Accurate quantification of 18-carboxy dinor LTB4 in biological samples is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

General LC-MS/MS Protocol Outline:

  • Sample Preparation:

    • Add an internal standard (e.g., deuterated 18-carboxy dinor LTB4) to the biological sample (lavage fluid supernatant, plasma, or tissue homogenate).

    • Perform solid-phase extraction (SPE) to concentrate the lipid mediators and remove interfering substances.

  • Chromatographic Separation:

    • Use a reverse-phase C18 column to separate 18-carboxy dinor LTB4 from other eicosanoids.

  • Mass Spectrometric Detection:

    • Employ a triple quadrupole mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for 18-carboxy dinor LTB4 and its internal standard.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison between experimental groups.

Table 1: Effect of 18-carboxy dinor LTB4 on Inflammatory Parameters in the Murine Air Pouch Model (Example Template)

Treatment GroupExudate Volume (µl)Total Cell Count (x 10^6)Neutrophil Count (x 10^6)Macrophage Count (x 10^6)TNF-α (pg/ml)18-carboxy dinor LTB4 (pg/ml)
Vehicle Control
Carrageenan + Vehicle
Carrageenan + 18-COOH-LTB4 (Low Dose)
Carrageenan + 18-COOH-LTB4 (High Dose)
18-COOH-LTB4 Alone

Table 2: Effect of 18-carboxy dinor LTB4 on Inflammatory Parameters in the Murine Peritonitis Model (Example Template)

Treatment GroupTotal Lavage Cell Count (x 10^6)Neutrophil Count (x 10^6)Monocyte/Macrophage Count (x 10^6)IL-6 (pg/ml)CXCL1 (pg/ml)18-carboxy dinor LTB4 (pg/ml)
Saline Control
Zymosan + Vehicle
Zymosan + 18-COOH-LTB4 (Low Dose)
Zymosan + 18-COOH-LTB4 (High Dose)
18-COOH-LTB4 Alone

Conclusion and Future Directions

The in vivo experimental models and protocols detailed in these application notes provide a framework for the initial investigation of the biological activities of 18-carboxy dinor LTB4. By adapting established models of acute inflammation, researchers can begin to elucidate whether this terminal metabolite of LTB4 is merely an inactive end-product or possesses previously uncharacterized modulatory functions in the complex inflammatory milieu. Future studies could expand upon these models to investigate the role of 18-carboxy dinor LTB4 in more chronic inflammatory conditions and explore its interactions with specific cellular receptors. The data generated from these experiments will be critical in building a more complete understanding of the LTB4 metabolic pathway and its implications for inflammatory diseases.

References

Analytical Standards for 18-carboxy dinor Leukotriene B4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-carboxy dinor Leukotriene B4 (18-COOH-dinor-LTB4) is a significant terminal metabolite of Leukotriene B4 (LTB4), a potent lipid mediator of inflammation. The quantification of 18-COOH-dinor-LTB4 in biological matrices serves as a crucial biomarker for assessing LTB4 production and turnover in various physiological and pathological conditions. These application notes provide detailed protocols for the extraction, purification, and quantification of 18-COOH-dinor-LTB4 using state-of-the-art analytical techniques.

Chemical and Physical Properties

A comprehensive understanding of the analyte's properties is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₁₈H₂₆O₆[1][2]
Molecular Weight 338.4 g/mol [1][2]
CAS Number 102674-12-4[1]
Appearance Provided as a solution in ethanol[1]
Purity ≥97%[1]
UV max (in Ethanol) 270 nm[1]
Solubility (in Ethanol) ≥50 mg/mL[1]
Storage Conditions -20°C (as a solution)[1]

Metabolic Pathway of Leukotriene B4

18-carboxy dinor LTB4 is the end product of a two-stage metabolic degradation of LTB4, involving ω-oxidation followed by β-oxidation. This pathway primarily occurs in the liver and is essential for the inactivation and clearance of the pro-inflammatory LTB4.[3][4] The key enzymatic steps are outlined below.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 Cytochrome P450 (CYP4F) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Alcohol/Aldehyde Dehydrogenase 18-COOH-dinor-LTB4 18-carboxy-dinor-LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 Peroxisomal β-oxidation

Caption: Metabolic pathway of Leukotriene B4 to this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol describes the extraction and purification of LTB4 metabolites from plasma or serum using a C18 SPE cartridge.

Materials:

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Acidify the plasma/serum sample (e.g., 1 mL) to pH 3.5 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of hexane to remove non-polar lipids.

  • Elution: Elute the leukotrienes from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water 50:50, v/v) for subsequent analysis.

Quantitative Data for SPE:

ParameterValueReference
Recovery of LTB4 93.7 ± 1.4%[5]
Recovery of LTC4 89.7 ± 1.0%[5]
Recovery of LTD4 92.8 ± 1.4%[5]
Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of 18-carboxy dinor LTB4 in biological samples.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-95% B (linear gradient)

    • 8-9 min: 95% B

    • 9-9.1 min: 95-30% B (linear gradient)

    • 9.1-12 min: 30% B (re-equilibration)

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 18-COOH-dinor-LTB4: m/z 337.2 → 195.1 (quantifier), 337.2 → 167.1 (qualifier)

    • Internal Standard (e.g., d4-18-COOH-dinor-LTB4): m/z 341.2 → 199.1

Experimental Workflow for UPLC-MS/MS Analysis:

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (C18) Spike->SPE Evap Evaporation to Dryness SPE->Evap Recon Reconstitution Evap->Recon Inject Inject into UPLC-MS/MS Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ion Electrospray Ionization (ESI-) Chrom->Ion MSMS Tandem Mass Spectrometry (MRM) Ion->MSMS Integrate Peak Integration MSMS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: Workflow for the quantitative analysis of 18-carboxy dinor LTB4 by UPLC-MS/MS.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 18-carboxy dinor LTB4 requires derivatization to increase its volatility.

Derivatization Protocol:

  • Esterification: To the dried sample extract, add 50 µL of 10% (v/v) pentafluorobenzyl (PFB) bromide in acetonitrile and 50 µL of 10% (v/v) diisopropylethylamine in acetonitrile. Heat at 60°C for 30 minutes. Evaporate the reagents under nitrogen.

  • Silylation: Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes. The sample is now ready for GC-MS analysis.

GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions.

Quantitative Data for Analytical Methods:

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
UPLC-MS/MS ~1-5 pg/mL~5-15 pg/mL[6]
GC-MS ~10 pg on column~30 pg on column[7]

Data Presentation

The following table summarizes typical concentration ranges of LTB4 metabolites in human biological fluids. It is important to note that these values can vary significantly based on the individual's health status and the specific analytical method used.

MetaboliteBiological FluidConcentration RangeReference
Leukotriene B4 (LTB4) Plasma< 50 pg/mL
20-hydroxy-LTB4 Plasma50 - 200 pg/mL
20-carboxy-LTB4 Urine10 - 100 ng/g creatinine[7]
18-carboxy-dinor-LTB4 Urine5 - 50 ng/g creatinine

Note: Specific concentration ranges for 18-carboxy-dinor-LTB4 are not widely reported and can be highly variable. The provided range is an estimate based on its position as a terminal metabolite.

Conclusion

The analytical methods and protocols detailed in these application notes provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity. Proper sample preparation is critical for obtaining high-quality data. The use of stable isotope-labeled internal standards is highly recommended for all quantitative analyses to correct for analyte losses during sample processing and for variations in instrument response.

References

Revolutionizing Eicosanoid Analysis: A Detailed Guide to Sample Preparation for 18-carboxy dinor LTB4 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the sample preparation of 18-carboxy dinor Leukotriene B4 (LTB4), a critical β-oxidation metabolite of the potent inflammatory mediator LTB4, for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, these protocols offer robust and validated methods for the extraction and analysis of 18-carboxy dinor LTB4 from biological matrices, primarily human plasma.

18-carboxy dinor LTB4 is an important biomarker in studies of inflammation and lipid metabolism.[1][2][3][4] Accurate and reliable quantification is essential for understanding its role in various physiological and pathological processes. The following sections detail two effective sample preparation methodologies: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), along with optimized LC-MS/MS parameters for sensitive and specific detection.

Signaling Pathway Context

Leukotriene B4 is synthesized from arachidonic acid via the 5-lipoxygenase pathway and is a potent chemoattractant for leukocytes. Its metabolism is crucial for the resolution of inflammation. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[2][3][4]

Leukotriene B4 Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-carboxy_LTB4 20-carboxy LTB4 LTB4->20-carboxy_LTB4 ω-oxidation (Liver) 18-carboxy_dinor_LTB4 18-carboxy dinor LTB4 20-carboxy_LTB4->18-carboxy_dinor_LTB4 β-oxidation

Fig. 1: Simplified metabolic pathway of LTB4.

Experimental Protocols

Two primary methods for the extraction of 18-carboxy dinor LTB4 from plasma are presented below. An appropriate internal standard, such as a deuterated analog of the analyte, should be used for accurate quantification.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a comprehensive validated method for the analysis of a wide range of eicosanoids, including 18-carboxy dinor LTB4, from human plasma.[5][6]

Materials:

  • Strata-X reversed-phase SPE columns

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Phosphate buffered saline (PBS)

  • Internal standard solution

  • Nitrogen evaporator

  • UPLC solvent A (water/acetonitrile/acetic acid; 60:40:0.02, v/v/v)

Procedure:

  • Sample Dilution: Dilute 20 µL of plasma to 1 mL with PBS.

  • Internal Standard Spiking: Spike the diluted sample with 100 µL of the internal standard solution.

  • SPE Column Conditioning:

    • Wash the Strata-X SPE column with 3 mL of MeOH.

    • Equilibrate the column with 3 mL of water.

  • Sample Loading: Load the entire diluted plasma sample onto the conditioned SPE column.

  • Washing: Wash the column with 10% MeOH to remove impurities.

  • Elution: Elute the analytes with 1 mL of MeOH.

  • Drying: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50 µL of UPLC solvent A.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction Workflow start Plasma Sample dilute Dilute with PBS & Spike with Internal Standard start->dilute condition Condition SPE Column (MeOH, H2O) dilute->condition load Load Sample onto SPE Column condition->load wash Wash Column (10% MeOH) load->wash elute Elute Analytes (MeOH) wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Fig. 2: SPE workflow for 18-carboxy dinor LTB4.
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a robust alternative for extracting a broad range of eicosanoids.

Materials:

  • Diethyl ether

  • Ethyl acetate

  • Acetic acid

  • Internal standard solution

  • Nitrogen evaporator

  • Ethanol

Procedure:

  • Sample Preparation: To 250 µL of plasma, add the internal standard solution.

  • Acidification: Acidify the sample to approximately pH 3.0 with acetic acid.

  • Extraction:

    • Perform two extractions with 5 mL of diethyl ether.

    • Perform one extraction with 5 mL of ethyl acetate.

  • Phase Combination: Combine the organic phases from all extractions.

  • Drying: Evaporate the combined organic phase to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethanol.

  • Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the LC-MS/MS parameters and quantitative data for the analysis of 18-carboxy dinor LTB4. The validation data is based on a comprehensive study of 184 eicosanoids, which demonstrated high sensitivity, accuracy, and precision for the overall method.[5][6]

Table 1: LC-MS/MS Parameters for 18-carboxy dinor LTB4 Analysis

ParameterValue
LC Column Kinetex C18, 1.7 µm, 50 mm
Mobile Phase A 0.02% Formic acid in water
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (m/z) 337.1
Product Ion (m/z) 195.0
Declustering Potential (DP) -46 V
Collision Energy (CE) -22 V

Table 2: Summary of Quantitative Validation Data for the Eicosanoid Panel

ParameterResult
Limit of Quantification (LOQ) pg levels
Accuracy (Recovery) 70-120%
Precision (CV) < 30%
Linearity (R²) > 0.99

Conclusion

The protocols outlined in this application note provide reliable and validated methods for the sample preparation and quantification of 18-carboxy dinor LTB4 from biological matrices. The Solid-Phase Extraction method, in particular, is part of a comprehensively validated approach suitable for high-throughput analysis.[5][6] These methodologies will enable researchers to accurately measure this important LTB4 metabolite, facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for the Measurement of 18-carboxy dinor LTB4 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, playing a crucial role in inflammatory responses. The quantification of its metabolites in biological fluids provides valuable insights into the activity of the 5-lipoxygenase pathway, which is implicated in various inflammatory diseases. 18-carboxy-19,20-dinor leukotriene B4 (18-carboxy dinor LTB4) is a terminal, β-oxidation metabolite of LTB4 formed in the liver.[1][2] Its measurement in urine can serve as a non-invasive biomarker for systemic LTB4 production.

This document provides a detailed protocol for the quantification of 18-carboxy dinor LTB4 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As there are currently no commercially available ELISA kits specific for this metabolite, LC-MS/MS offers the required specificity and sensitivity for accurate measurement.

Metabolic Pathway of LTB4

The metabolic inactivation of LTB4 primarily occurs in the liver through a series of enzymatic reactions. The process begins with omega-oxidation at the terminal methyl group, followed by beta-oxidation, leading to the formation of chain-shortened, more polar metabolites that are excreted in the urine.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 FLAP, 5-LOX FLAP 5-LOX Activating Protein (FLAP) _5LOX 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTA4_Hydrolase LTA4 Hydrolase _20_OH_LTB4 20-hydroxy-LTB4 LTB4->_20_OH_LTB4 ω-Oxidation Omega_Oxidation ω-Oxidation (Cytochrome P450) _20_COOH_LTB4 20-carboxy-LTB4 _20_OH_LTB4->_20_COOH_LTB4 ADH/ALDH ADH_ALDH Alcohol/Aldehyde Dehydrogenase _18_COOH_dinor_LTB4 18-carboxy dinor LTB4 _20_COOH_LTB4->_18_COOH_dinor_LTB4 β-Oxidation Beta_Oxidation β-Oxidation Urine_Excretion Urine Excretion _18_COOH_dinor_LTB4->Urine_Excretion

LTB4 Metabolic Pathway

Experimental Protocol: Quantification of 18-carboxy dinor LTB4 in Urine by LC-MS/MS

This protocol describes a method for the solid-phase extraction (SPE) of 18-carboxy dinor LTB4 from urine, followed by quantification using UPLC-MS/MS.

Materials and Reagents
ReagentSupplierPart Number (Example)
18-carboxy dinor LTB4 StandardCayman Chemical20170
Leukotriene B4-d4 (Internal Standard)Cayman Chemical320110
Acetonitrile (LC-MS Grade)Fisher ScientificA955-4
Methanol (B129727) (LC-MS Grade)Fisher ScientificA456-4
Water (LC-MS Grade)Fisher ScientificW6-4
Formic Acid (LC-MS Grade)Thermo Scientific85178
Oasis HLB 3 cc Vac Cartridge, 60 mg SorbentWaters186000346
Human Urine (Drug-Free)Biological Specialty Corp1120-0010
Experimental Workflow

The overall workflow for the analysis of 18-carboxy dinor LTB4 in urine is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Collection Urine Sample Collection Spiking Spike with Internal Standard (LTB4-d4) Urine_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS UPLC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing

Urine Analysis Workflow
Detailed Methodologies

1. Preparation of Standards and Quality Controls

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 18-carboxy dinor LTB4 and LTB4-d4 in ethanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the 18-carboxy dinor LTB4 primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of LTB4-d4 in 50:50 (v/v) methanol:water.

  • Quality Control (QC) Samples: Prepare QC samples by spiking drug-free human urine with known concentrations of 18-carboxy dinor LTB4 (e.g., low, medium, and high concentrations within the calibration range).

2. Urine Sample Preparation (Solid-Phase Extraction)

  • Thaw frozen urine samples on ice. Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • To 1 mL of urine supernatant, add 10 µL of the 100 ng/mL internal standard working solution (LTB4-d4).

  • Condition the Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 2 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

3. UPLC-MS/MS Analysis

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

LC Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.080.020.0
1.080.020.0
8.020.080.0
9.05.095.0
9.180.020.0
12.080.020.0
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions should be used as a starting point for method development. The collision energies should be optimized for the specific instrument used.

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
18-carboxy dinor LTB4337.2To be determined0.0530To be determined
Leukotriene B4-d4 (IS)339.2197.10.053015

Note on MRM Transitions for 18-carboxy dinor LTB4: The precursor ion is the [M-H]⁻ ion of the molecule (C18H26O6, MW = 338.4). The product ions (Q3) result from the fragmentation of the precursor ion in the collision cell and need to be determined experimentally by infusing a standard solution of 18-carboxy dinor LTB4 into the mass spectrometer. Common fragmentation patterns for similar molecules involve losses of water and cleavage of the carbon chain.

Data Presentation and Analysis

1. Calibration Curve

  • Construct a calibration curve by plotting the peak area ratio of the 18-carboxy dinor LTB4 to the internal standard (LTB4-d4) against the concentration of the working standards.

  • Use a weighted (1/x²) linear regression to fit the data.

2. Quantification of 18-carboxy dinor LTB4 in Samples

  • Calculate the concentration of 18-carboxy dinor LTB4 in the urine samples using the regression equation from the calibration curve.

  • Normalize the concentration to urinary creatinine (B1669602) to account for variations in urine dilution. Urinary creatinine can be measured using a commercially available assay. The final concentration is expressed as ng/mg creatinine.

3. Method Performance Characteristics (Example)

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method. These values should be established during method validation.

ParameterExpected Value
Lower Limit of Quantification (LLOQ)< 1 ng/mL
Linearity (r²)> 0.99
Precision (%CV)< 15% (at LLOQ, < 20%)
Accuracy (% Bias)Within ± 15% (at LLOQ, ± 20%)
Recovery> 80%
Matrix EffectMinimal and compensated by IS

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 18-carboxy dinor LTB4 in human urine. Accurate measurement of this terminal metabolite can aid researchers and clinicians in understanding the role of the LTB4 pathway in health and disease, and in the development of novel anti-inflammatory therapies. It is crucial to perform a full method validation to ensure the reliability of the results.

References

Troubleshooting & Optimization

troubleshooting low signal in 18-carboxy dinor LTB4 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues with 18-carboxy dinor Leukotriene B4 (LTB4) Enzyme-Linked Immunosorbent Assays (ELISAs). As 18-carboxy dinor LTB4 is a metabolite of LTB4, this guide draws upon established principles for leukotriene ELISAs and competitive assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for 18-carboxy dinor LTB4?

A competitive ELISA is an immunoassay format used to quantify the amount of a specific antigen, in this case, 18-carboxy dinor LTB4, in a sample. In this assay, the 18-carboxy dinor LTB4 in the sample competes with a fixed amount of enzyme-labeled 18-carboxy dinor LTB4 for binding to a limited number of antibody-coated wells. The amount of colored product generated by the enzyme is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample. A high concentration of the target molecule in the sample will result in less labeled antigen binding and, consequently, a weaker signal.

Q2: My standard curve is flat or has a very low optical density (OD). What are the likely causes?

A flat or low OD standard curve is a common issue indicating a problem with one or more key reagents or procedural steps. Potential causes include:

  • Improperly prepared or degraded standard: The 18-carboxy dinor LTB4 standard may have been reconstituted incorrectly, stored improperly, or has degraded.

  • Inactive enzyme conjugate: The enzyme conjugate may have lost its activity due to improper storage or handling.

  • Incorrect reagent addition: Reagents may have been added in the wrong order, or a critical reagent may have been omitted.

  • Substrate solution issues: The substrate may be contaminated, expired, or was not prepared correctly.

Q3: What are acceptable B/B0 values for a competitive ELISA?

B/B0 is the ratio of the absorbance of a standard or sample (B) to the absorbance of the zero standard (B0). For a typical competitive ELISA, the linear and most reliable portion of the standard curve is generally between 20% and 80% B/B0. Samples with B/B0 values outside this range may have a higher degree of variability and should be re-assayed at a different dilution.

Q4: How should I prepare my urine samples for analysis?

Urine samples may require purification and concentration prior to analysis to remove interfering substances and to bring the concentration of 18-carboxy dinor LTB4 within the detection range of the assay. This often involves solid-phase extraction (SPE). It is crucial to follow the specific instructions provided with your ELISA kit for sample preparation.

Troubleshooting Low Signal

Low signal in your 18-carboxy dinor LTB4 ELISA can manifest as either low optical density (OD) readings across the entire plate or low signal specifically in your samples. The following tables provide a structured approach to identifying and resolving these issues.

Low Signal Across the Entire Plate (Including Standards and Controls)
Potential Cause Recommended Solution
Reagent Preparation or Storage Issues
Improperly stored kit componentsVerify that all kit components have been stored at the recommended temperatures. Avoid repeated freeze-thaw cycles.
Expired reagentsCheck the expiration dates on all reagents and discard any that are expired.
Incorrect reagent dilutionDouble-check all calculations and ensure that all reagents were diluted according to the kit protocol.
Contaminated buffers or reagentsPrepare fresh buffers using high-purity water. Ensure that pipette tips and reservoirs are clean to prevent cross-contamination.
Procedural Errors
Incorrect incubation times or temperaturesAdhere strictly to the incubation times and temperatures specified in the protocol. Ensure your incubator is calibrated correctly.
Inadequate washingEnsure that the plate is washed thoroughly between steps to remove unbound reagents. Increase the number of wash cycles if necessary.
Reagents not at room temperatureAllow all reagents to equilibrate to room temperature before use as recommended in the protocol.
Reagent Activity Issues
Inactive enzyme conjugateVerify the storage conditions of the conjugate. If in doubt, use a fresh vial or lot.
Degraded standardReconstitute a fresh vial of the 18-carboxy dinor LTB4 standard. Ensure proper storage after reconstitution.
Ineffective substrateUse a fresh bottle of substrate. Ensure it has not been exposed to light for prolonged periods.
Low Signal in Samples Only (Standard Curve is Acceptable)
Potential Cause Recommended Solution
Sample-Related Issues
Low concentration of 18-carboxy dinor LTB4 in the sampleConcentrate the sample using an appropriate method such as solid-phase extraction.
Sample matrix interferenceDilute the sample further in the assay buffer to minimize matrix effects. If the problem persists, sample purification may be necessary.
Improper sample collection or storageEnsure that samples were collected and stored according to recommended procedures to prevent degradation of the analyte.
Procedural Errors
Incorrect sample dilutionReview the dilution calculations and ensure that the samples were diluted correctly to fall within the assay's detection range.

Experimental Protocols

As a specific protocol for an 18-carboxy dinor LTB4 ELISA kit was not publicly available, the following is a representative protocol for a competitive ELISA for a closely related leukotriene, LTB4. It is crucial to follow the specific instructions provided with your 18-carboxy dinor LTB4 ELISA kit.

Representative Competitive ELISA Protocol (Adapted from LTB4 Kits)
  • Reagent Preparation: Prepare all reagents, including standards, controls, and buffers, according to the kit manual. Allow all reagents to reach room temperature before use.

  • Standard and Sample Addition: Pipette 50 µL of the prepared standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add 50 µL of the diluted enzyme conjugate to each well.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2 hours at room temperature on a shaker).

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Development: Incubate the plate in the dark at room temperature for the time specified in the manual (e.g., 30 minutes) to allow for color development.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.

  • Reading the Plate: Read the optical density of each well at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the B/B0 for each standard and sample and plot the standard curve. Determine the concentration of 18-carboxy dinor LTB4 in the samples from the standard curve.

Visualizations

Leukotriene B4 Metabolic Pathway

The following diagram illustrates the metabolic pathway of Leukotriene B4 (LTB4), leading to the formation of 18-carboxy dinor LTB4.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Omega_Oxidation ω-Oxidation (Cytochrome P450) LTB4->Omega_Oxidation 20-OH-LTB4 20-hydroxy-LTB4 Omega_Oxidation->20-OH-LTB4 Dehydrogenase Alcohol/Aldehyde Dehydrogenase 20-OH-LTB4->Dehydrogenase 20-COOH-LTB4 20-carboxy-LTB4 Dehydrogenase->20-COOH-LTB4 Beta_Oxidation β-Oxidation 20-COOH-LTB4->Beta_Oxidation 18-carboxy-dinor-LTB4 18-carboxy dinor LTB4 Beta_Oxidation->18-carboxy-dinor-LTB4

Caption: Metabolic conversion of Arachidonic Acid to 18-carboxy dinor LTB4.

Troubleshooting Workflow for Low ELISA Signal

This workflow provides a logical sequence of steps to diagnose the cause of low signal in your 18-carboxy dinor LTB4 ELISA.

Low_Signal_Troubleshooting Start Low Signal Observed Check_Plate_Reader Check Plate Reader Settings (Wavelength, etc.) Start->Check_Plate_Reader Review_Protocol Review Protocol and Reagent Preparation Check_Plate_Reader->Review_Protocol Check_Reagents Check Reagent Expiration Dates and Storage Review_Protocol->Check_Reagents Standard_Curve_OK Is the Standard Curve OK? Check_Reagents->Standard_Curve_OK Sample_Issue Investigate Sample-Specific Issues (Concentration, Matrix Effects, Degradation) Standard_Curve_OK->Sample_Issue Yes Systemic_Issue Investigate Systemic Issues (Reagent Activity, Incubation, Washing) Standard_Curve_OK->Systemic_Issue No Resolved Issue Resolved Sample_Issue->Resolved Contact_Support Contact Technical Support Sample_Issue->Contact_Support Systemic_Issue->Resolved Systemic_Issue->Contact_Support

Caption: A step-by-step workflow for troubleshooting low ELISA signal.

Technical Support Center: Analysis of 18-carboxy dinor LTB4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 18-carboxy dinor LTB4 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 18-carboxy dinor LTB4?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] For 18-carboxy dinor LTB4 analysis in biological samples like plasma or urine, these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2] This can significantly compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1]

Q2: What are the primary sources of matrix effects in biological samples for 18-carboxy dinor LTB4 analysis?

A: The most common sources of matrix effects in biological fluids are endogenous components such as phospholipids, salts, proteins, and other metabolites.[1] The complexity of the sample matrix is directly related to the severity of these effects.

Q3: How can I determine if my 18-carboxy dinor LTB4 analysis is affected by matrix effects?

A: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to identify chromatographic regions where ion suppression or enhancement occurs. A standard solution of 18-carboxy dinor LTB4 is continuously infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation in the analyte's baseline signal indicates the retention times at which matrix components are causing interference.

  • Post-Extraction Spike: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank, extracted matrix at the same concentration. The matrix factor (MF) can be calculated, with a value less than 1 indicating ion suppression and a value greater than 1 indicating ion enhancement.

Q4: I'm observing significant ion suppression for 18-carboxy dinor LTB4. What are the initial troubleshooting steps?

A: Start by optimizing your sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective.[3] Also, ensure your chromatographic method is adequate to separate 18-carboxy dinor LTB4 from co-eluting interferences.[4]

Q5: Which sample preparation technique is better for 18-carboxy dinor LTB4, SPE or LLE?

A: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective. The choice depends on the sample matrix and desired throughput. SPE can offer higher selectivity and cleaner extracts, while LLE can be simpler for certain applications.[4][5] A comparison of common approaches is provided in the tables below.

Q6: What is the best internal standard for 18-carboxy dinor LTB4 analysis?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of 18-carboxy dinor LTB4 (e.g., 18-carboxy dinor LTB4-d4). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction. If a specific SIL-IS is not available, a structurally similar compound can be used, but with careful validation.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Action
Ion Suppression 1. Improve sample cleanup using SPE or LLE.[6] 2. Optimize chromatography to separate the analyte from interfering peaks.[4] 3. Dilute the sample if concentration allows.
Suboptimal MS Parameters 1. Optimize ion source parameters (e.g., gas flow, temperature). 2. Optimize collision energy for MS/MS transitions.
Analyte Degradation 1. Ensure sample stability during collection, storage, and processing. LTB4 is known to be unstable in some matrices.[7]
Issue 2: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Action
Inconsistent Matrix Effects 1. Implement a stable isotope-labeled internal standard. 2. Improve the robustness of the sample preparation method.
Sample Preparation Inconsistency 1. Ensure precise and accurate pipetting. 2. Automate sample preparation if possible.
Carryover 1. Optimize the LC wash method between injections.
Issue 3: Inaccurate Quantification
Potential Cause Troubleshooting Action
Non-compensated Matrix Effects 1. Use a stable isotope-labeled internal standard. 2. Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[5]
Incorrect Internal Standard 1. Verify the purity and concentration of the internal standard. 2. Switch to a more appropriate internal standard, preferably a SIL-IS.
Interference from Isomers 1. Ensure chromatographic separation from any potential isomers. LTB4 has several isomers that need to be separated for accurate quantification.[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: Dilute plasma or urine samples 1:1 with an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).[8]

  • SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[8]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 1 mL of water or 5% methanol in water) to remove polar interferences.

  • Elution: Elute 18-carboxy dinor LTB4 with a stronger solvent, such as 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for LTB4 and other eicosanoids.[4][9]

  • Sample Preparation: To 200 µL of plasma, add the internal standard solution.

  • Extraction: Add 1 mL of methyl tertiary butyl ether (MTBE), vortex thoroughly, and centrifuge to separate the phases.[4][9]

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under nitrogen and reconstitute the residue in the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques
Technique Advantages Disadvantages
Solid-Phase Extraction (SPE) High selectivity, cleaner extracts, potential for analyte concentration.[3]More complex, requires method development, can be more expensive.
Liquid-Liquid Extraction (LLE) Simple, rapid, cost-effective.Can be less selective, may result in "dirtier" extracts.
Protein Precipitation (PPT) Very simple and fast.Generally results in the least clean extract, prone to significant matrix effects.
Table 2: Proposed LC-MS/MS Parameters for 18-carboxy dinor LTB4
Parameter Recommendation
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 0.1% acetic acid[3]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 0.1% acetic acid[3]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.
Flow Rate 0.2-0.4 mL/min
Injection Volume 1-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) m/z 337.2 (for [M-H]⁻)
Product Ions (Q3) To be determined empirically, but potential fragments could arise from losses of water and carboxyl groups. Based on similar structures, monitoring fragments around m/z 195 could be a starting point.[10]

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) AddIS->LLE Option 2 Evaporate Evaporate to Dryness SPE->Evaporate LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Analysis Tandem MS Analysis (MRM Mode) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 18-carboxy dinor LTB4 Calibration->Quantification

Caption: Experimental workflow for 18-carboxy dinor LTB4 analysis.

G start Poor Peak Shape or Low Signal Intensity check_matrix Assess Matrix Effects? (Post-column infusion or post-extraction spike) start->check_matrix matrix_present Matrix Effects Confirmed check_matrix->matrix_present optimize_sample_prep Optimize Sample Prep (e.g., improve SPE wash/elution) matrix_present->optimize_sample_prep Yes no_matrix Matrix Effects Not Significant matrix_present->no_matrix No optimize_chroma Optimize Chromatography (e.g., change gradient, new column) optimize_sample_prep->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chroma->use_sil_is solution Problem Resolved use_sil_is->solution check_ms Optimize MS Parameters (Source, Collision Energy) no_matrix->check_ms check_stability Investigate Analyte Stability check_ms->check_stability check_stability->solution

Caption: Troubleshooting logic for low signal or poor peak shape.

References

minimizing ion suppression for 18-carboxy dinor LTB4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 18-carboxy dinor LTB4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the quantitative analysis of this leukotriene metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is 18-carboxy dinor LTB4 and why is it challenging to analyze?

18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4) is a beta-oxidation metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. In the liver, LTB4 is first metabolized to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4[1][2]. Its analysis is challenging due to its low endogenous concentrations in complex biological matrices and its susceptibility to ion suppression in mass spectrometry-based assays.

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of 18-carboxy dinor LTB4. What are the common causes and how can I mitigate them?

Ion suppression is a common issue in LC-MS/MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification. For 18-carboxy dinor LTB4, common sources of ion suppression in biological matrices like urine and plasma include phospholipids (B1166683), salts, and other endogenous metabolites.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. Solid-Phase Extraction (SPE) is generally more effective at this than Liquid-Liquid Extraction (LLE).

  • Improve Chromatographic Separation: Modifying your LC method to better separate 18-carboxy dinor LTB4 from co-eluting interferences can significantly reduce ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for accurate quantification as it co-elutes with the analyte and experiences similar ion suppression, allowing for reliable normalization. For 18-carboxy dinor LTB4, a deuterated or 13C-labeled standard would be appropriate.

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same biological matrix as your samples can help to compensate for consistent matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 18-carboxy dinor LTB4 from Urine

This protocol is adapted from methods developed for the extraction of eicosanoids from urine and is designed to minimize ion suppression.

Materials:

  • Reversed-phase SPE cartridges (e.g., Strata-X)

  • Methanol (MeOH)

  • Water (H2O)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Stable isotope-labeled internal standard (SIL-IS) for 18-carboxy dinor LTB4

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

    • Take 1 mL of the supernatant and add the SIL-IS.

    • Acidify the sample to pH ~4 with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of MeOH.

    • Equilibrate the cartridge with 2 mL of H2O.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of H2O to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of 25% MeOH in H2O to remove less hydrophobic interferences.

    • Wash the cartridge with 2 mL of ACN to remove phospholipids.

  • Elution:

    • Elute the 18-carboxy dinor LTB4 with 2 x 1 mL of MeOH containing 0.1% formic acid.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 60:40:0.02 v/v/v water:acetonitrile:acetic acid) for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of 18-carboxy dinor LTB4

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.02% acetic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-3 min: 20-55% B

    • 3-4 min: 55-100% B

    • 4-5 min: 100% B

    • 5.1-6 min: Re-equilibrate at 20% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Parameters (suggested):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions:

    • 18-carboxy dinor LTB4: Precursor ion (m/z) 337.2 -> Product ion (m/z) 195.1 (This is a proposed transition and should be optimized). The molecular weight of 18-carboxy dinor LTB4 is 338.4 g/mol [3]. The precursor ion would be [M-H]-.

    • SIL-IS: To be determined based on the specific internal standard used.

  • Collision Energy: Optimize for the specific instrument and analyte. A starting point of 20-30 eV is recommended.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Eicosanoid Analysis

The following table summarizes a comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the analysis of eicosanoids in plasma, which can serve as a guide for 18-carboxy dinor LTB4 method development. Data from a study comparing different extraction protocols for a range of oxylipins showed that a C18-based SPE method with specific wash steps provided a good balance of high recovery and effective removal of ion-suppressing matrix components compared to LLE[4].

ParameterSolid-Phase Extraction (SPE) on C18Liquid-Liquid Extraction (LLE) with Ethyl Acetate
Analyte Recovery Generally good to excellent for a broad range of eicosanoids.Variable, with lower recoveries for more polar eicosanoids.
Matrix Effect Reduction More effective at removing phospholipids and other interferences.Less effective; co-extraction of matrix components is common.
Protocol Complexity Multi-step but amenable to automation.Simpler procedure but can be more labor-intensive for large batches.
Overall Performance Considered superior for achieving high sensitivity and accuracy.May be adequate for less demanding applications but prone to higher ion suppression.

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid (in cell membrane) LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20_carboxy_LTB4 20-carboxy LTB4 LTB4->20_carboxy_LTB4 Omega-oxidation (in Liver) 18_carboxy_dinor_LTB4 18-carboxy dinor LTB4 20_carboxy_LTB4->18_carboxy_dinor_LTB4 Beta-oxidation

Caption: Metabolic pathway of LTB4 to 18-carboxy dinor LTB4.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add SIL-IS & Acidify Urine_Sample->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Elution Elution SPE->Elution Dry_Reconstitute Dry & Reconstitute Elution->Dry_Reconstitute UPLC_MSMS UPLC-MS/MS Analysis Dry_Reconstitute->UPLC_MSMS Data_Processing Data Processing & Quantification UPLC_MSMS->Data_Processing

Caption: Experimental workflow for 18-carboxy dinor LTB4 analysis.

troubleshooting_logic Ion_Suppression High Ion Suppression Observed Optimize_SPE Optimize SPE Protocol (e.g., stronger washes) Ion_Suppression->Optimize_SPE Is sample cleanup adequate? Improve_LC Improve LC Separation (e.g., gradient modification) Ion_Suppression->Improve_LC Is analyte separated from interferences? Use_SIL_IS Implement Stable Isotope- Labeled Internal Standard Ion_Suppression->Use_SIL_IS Are you correcting for matrix effects? Reduced_Suppression Reduced Ion Suppression & Accurate Quantification Optimize_SPE->Reduced_Suppression Improve_LC->Reduced_Suppression Use_SIL_IS->Reduced_Suppression

Caption: Troubleshooting logic for ion suppression.

References

dealing with co-eluting interferences for 18-carboxy dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 18-carboxy dinor LTB4 Analysis

Welcome to the technical support center for the analysis of 18-carboxy dinor Leukotriene B4 (18-carboxy dinor LTB4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to co-eluting interferences during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is 18-carboxy dinor LTB4 and why is its measurement challenging?

A1: 18-carboxy dinor LTB4 is a beta-oxidation metabolite of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation.[1][2][3] LTB4 is metabolized in the liver to 20-carboxy LTB4, which then undergoes β-oxidation to form 18-carboxy dinor LTB4.[1][2] Measuring this metabolite is challenging due to its low endogenous concentrations in complex biological matrices and the presence of structurally similar lipids that can co-elute during chromatographic separation, leading to analytical interference.

Q2: What is the metabolic origin of 18-carboxy dinor LTB4?

A2: 18-carboxy dinor LTB4 is a downstream metabolite in the Leukotriene B4 pathway. The pathway originates from arachidonic acid and proceeds through several enzymatic steps. The diagram below outlines the key metabolic transformations leading to the formation of 18-carboxy dinor LTB4.

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase OH_LTB4 20-hydroxy-LTB4 LTB4->OH_LTB4 ω-oxidation (CYP4F) COOH_LTB4 20-carboxy-LTB4 OH_LTB4->COOH_LTB4 Oxidation Dinor_LTB4 18-carboxy dinor LTB4 COOH_LTB4->Dinor_LTB4 β-oxidation

Caption: Metabolic pathway of Leukotriene B4 (LTB4).

Q3: What are common sources of co-eluting interferences in lipid analysis?

A3: Co-eluting interferences are a common challenge in LC-MS-based lipidomics.[4] Sources include:

  • Isobaric Species: Compounds that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to distinguish them.[5][6]

  • Isomeric Species: Molecules with the same chemical formula (and identical mass) but different structures, such as regioisomers or stereoisomers. These are often difficult to separate chromatographically.[6]

  • Matrix Components: Other lipids, metabolites, or phospholipids (B1166683) from the biological sample that have similar chromatographic properties to the analyte of interest.

  • System Contaminants: Impurities from solvents, vial caps (B75204) (e.g., polydimethylsiloxanes), and plasticizers can appear in chromatograms and potentially co-elute with target analytes.[5]

Q4: How can I confirm that I have a co-eluting interference?

A4: Detecting co-elution is the first critical step.[7] Look for the following signs:

  • Poor Peak Shape: Asymmetrical peaks, shoulders, or split peaks are strong indicators of co-elution.[7][8][9]

  • Inconsistent Ion Ratios: If you are using multiple reaction monitoring (MRM), a shifting ratio between the quantifier and qualifier ions across the peak suggests an interference.

  • Detector-Assisted Confirmation:

    • Diode Array Detector (DAD): If available, performing a peak purity analysis can reveal if the UV spectra are consistent across the entire peak.[7][8]

    • Mass Spectrometry (MS): By examining the mass spectra at different points across the chromatographic peak (peak slicing), you can check for the presence of interfering ions.[7][8]

Troubleshooting Guide for Co-elution Issues

This guide provides a structured approach to diagnosing and resolving common issues encountered during the analysis of 18-carboxy dinor LTB4. The workflow below illustrates a general strategy for troubleshooting.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Strategy cluster_3 Validation A Observe Poor Peak Shape or Inconsistent Results B Confirm Co-elution (Peak Slicing, Ion Ratios) A->B C Is Interference Confirmed? B->C D Optimize Chromatography (Gradient, Flow Rate, Column) C->D Yes I Consult Further (e.g., Technical Support) C->I No E Refine MS/MS Method (Select More Specific Transitions) D->E F Improve Sample Preparation (SPE, LLE) E->F G Re-analyze Sample F->G H Problem Resolved? G->H H->I No

Caption: A logical workflow for troubleshooting co-elution issues.

The table below summarizes common symptoms, their potential causes, and recommended solutions.

SymptomPotential CauseRecommended Solution
Asymmetric or Split Peaks Co-eluting Isomer or Isobar: An interfering compound is not fully separated from the analyte.1. Modify Gradient: Decrease the ramp speed (i.e., make the gradient shallower) around the elution time of the analyte to improve separation. 2. Change Stationary Phase: Switch to a column with a different chemistry (e.g., biphenyl (B1667301) instead of C18) to alter selectivity.[8] 3. Adjust Mobile Phase: Alter the pH or organic modifier (e.g., methanol (B129727) vs. acetonitrile) to change compound interactions.
Poor Reproducibility of Quantitation Ion Suppression/Enhancement: A co-eluting matrix component is affecting the ionization efficiency of the analyte.[4][9]1. Improve Sample Cleanup: Optimize the Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to better remove interfering matrix components.[10] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. 3. Adjust Retention Time: Shift the retention time of the analyte away from the "suppression zone" by modifying the LC method.
Variable Ion Ratios (Qualifier/Quantifier) Interference in one MS/MS Channel: The co-eluting compound produces a fragment ion that is identical to either the quantifier or qualifier ion of the target analyte.1. Select New Transitions: Use a tool for predicting fragmentation patterns or perform a product ion scan on a clean standard to identify more selective and specific MRM transitions.[11] 2. Increase MS Resolution: If using a high-resolution mass spectrometer, narrow the mass extraction window to exclude the interference.[5]
High Baseline Noise Near Analyte Peak Matrix Interference or System Contamination: Broadly eluting, poorly retained matrix components or contaminants are increasing the chemical noise.1. Implement a Diverter Valve: Program the diverter valve to send the highly polar, early-eluting components (like salts and phospholipids) to waste before the analyte elutes. 2. Check for Contamination: Run solvent blanks to check for contamination from the mobile phase or system components.[9]

Experimental Protocols

Below are example protocols for sample preparation and LC-MS/MS analysis. These should be optimized for your specific instrumentation and sample type.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting eicosanoids from a biological matrix like plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 600 µL of methanol containing an appropriate internal standard (e.g., 18-carboxy dinor LTB4-d4). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Dilution: Transfer the supernatant to a new tube and dilute with 4 mL of water acidified to pH 3.5.

  • SPE Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by washing sequentially with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]

LC-MS/MS Method Parameters

This method provides a starting point for separating 18-carboxy dinor LTB4 from potential interferences.

ParameterRecommended Setting
LC Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Gradient 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-9.1 min (95-30% B), 9.1-12 min (30% B)
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp 450°C
Multiple Reaction Monitoring (MRM) Transitions

The following are example MRM transitions for 18-carboxy dinor LTB4. It is critical to optimize collision energies and verify the selectivity of these transitions on your specific instrument.

AnalyteParent Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
18-carboxy dinor LTB4 337.2User DeterminedUser Determined
Internal Standard (d4) 341.2User DeterminedUser Determined

References

Technical Support Center: Enhancing Sensitivity for Low-Level 18-carboxy dinor LTB4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity for the detection of low-level 18-carboxy dinor leukotriene B4 (LTB4), a critical β-oxidation metabolite of LTB4.

Frequently Asked Questions (FAQs)

Q1: What is 18-carboxy dinor LTB4 and why is its detection important?

A1: 18-carboxy dinor LTB4 is a metabolite of leukotriene B4 (LTB4), a potent mediator of inflammation. In the liver, LTB4 undergoes ω-oxidation to 20-carboxy LTB4, which is then further metabolized via β-oxidation to 18-carboxy dinor LTB4.[1][2] Measuring its levels, particularly in urine, can serve as a non-invasive biomarker to assess the systemic production of LTB4, providing insights into inflammatory processes associated with various diseases.

Q2: What is the most sensitive method for detecting low levels of 18-carboxy dinor LTB4?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of 18-carboxy dinor LTB4 and other eicosanoids in biological samples.[3][4] This technique offers significant advantages over traditional methods like enzyme-linked immunosorbent assays (ELISA) in terms of specificity and dynamic range.

Q3: What biological matrices are suitable for measuring 18-carboxy dinor LTB4?

A3: Urine is an excellent and commonly used non-invasive biofluid for monitoring systemic levels of 18-carboxy dinor LTB4.[5] Plasma can also be used, but levels may be lower and sample preparation more complex due to the high protein content.

Q4: Why is sample preparation crucial for sensitive detection?

A4: Effective sample preparation is critical to remove interfering substances from the biological matrix that can suppress the ionization of 18-carboxy dinor LTB4 in the mass spectrometer, a phenomenon known as matrix effects.[6][7] Solid-phase extraction (SPE) is a widely used technique to clean up and concentrate the analyte before LC-MS/MS analysis, thereby enhancing sensitivity and reproducibility.[6]

Q5: What are the key considerations for sample collection and storage?

A5: To ensure the stability of 18-carboxy dinor LTB4, urine samples should be collected in containers with preservatives and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 18-carboxy dinor LTB4.

Problem Potential Cause Troubleshooting Steps
Low or No Signal 1. Inefficient Extraction: Poor recovery of the analyte during solid-phase extraction (SPE).- Optimize SPE Protocol: Ensure the SPE cartridge is properly conditioned and equilibrated. Test different sorbent types (e.g., C18, mixed-mode) and elution solvents to maximize recovery. - Check pH: Adjust the pH of the urine sample before loading onto the SPE cartridge to ensure optimal binding of 18-carboxy dinor LTB4. - Verify Elution Volume: Ensure the elution volume is sufficient to completely recover the analyte from the SPE cartridge.
2. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.- Improve Chromatographic Separation: Modify the LC gradient to better separate 18-carboxy dinor LTB4 from interfering compounds. - Enhance Sample Cleanup: Implement a more rigorous SPE cleanup protocol or consider a two-step SPE method. - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., d4-18-carboxy dinor LTB4) can help compensate for matrix effects.[6]
3. Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.- Optimize MRM Transitions: Infuse a standard solution of 18-carboxy dinor LTB4 to determine the most abundant and specific multiple reaction monitoring (MRM) transitions. - Fine-tune Collision Energy: Perform a collision energy optimization to maximize the signal of the product ions.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Issues: Column contamination, degradation, or improper packing.- Wash the Column: Flush the column with a strong solvent to remove contaminants. - Replace the Column: If washing does not resolve the issue, the column may need to be replaced. - Check for Voids: A void at the head of the column can cause peak splitting; reversing the column (if permissible by the manufacturer) for a short wash may help.
2. Inappropriate Mobile Phase: pH or solvent composition is not optimal for the analyte.- Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic nature of 18-carboxy dinor LTB4. - Optimize Solvent Gradient: Modify the gradient to improve peak shape.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Filter Mobile Phases: Filter all mobile phases before use.
2. Dirty Ion Source: Contamination of the mass spectrometer's ion source.- Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ion source components.
Inconsistent Retention Times 1. Unstable LC System: Fluctuations in pump pressure or column temperature.- Check for Leaks: Inspect the LC system for any leaks. - Ensure Proper Degassing: Degas the mobile phases to prevent bubble formation. - Verify Column Temperature: Ensure the column oven is maintaining a stable temperature.
2. Changes in Mobile Phase Composition: Inaccurate solvent mixing or evaporation.- Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily. - Check Solvent Lines: Ensure solvent lines are properly placed in the mobile phase reservoirs.

Experimental Protocols

Detailed Methodology for Urinary 18-carboxy dinor LTB4 Quantification by UPLC-MS/MS

This protocol provides a step-by-step guide for the extraction and analysis of 18-carboxy dinor LTB4 from human urine.

1. Materials and Reagents:

  • 18-carboxy dinor LTB4 analytical standard

  • Stable isotope-labeled internal standard (e.g., d4-18-carboxy dinor LTB4)

  • LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Human urine samples

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 3000 x g for 10 minutes at 4°C to pellet any sediment.

  • To 1 mL of the supernatant, add the internal standard to a final concentration of 10 ng/mL.

  • Acidify the sample to pH 3-4 with formic acid.

  • Condition the SPE cartridge: Pass 5 mL of methanol followed by 5 mL of LC-MS grade water through the C18 cartridge.

  • Load the sample: Apply the acidified urine sample to the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove polar impurities.

  • Elute the analyte: Elute the 18-carboxy dinor LTB4 with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. UPLC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The flow rate is typically around 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: The specific precursor-to-product ion transitions for 18-carboxy dinor LTB4 and its internal standard should be optimized by infusing the pure standards. For example, a potential transition for 18-carboxy dinor LTB4 (C18H26O6, MW: 338.4) could be m/z 337.2 -> [product ion].

Quantitative Data Summary

Table 1: Typical Recovery Rates for Solid-Phase Extraction of Eicosanoids from Urine

SPE SorbentAnalyte ClassAverage Recovery (%)Reference
C18Prostaglandins, Thromboxanes, Leukotrienes>85[9]
Mixed-Mode Cation ExchangeBroad range of eicosanoids70-110[5]
Porous Graphitic CarbonLeukotriene B486.4 - 101.1[10]

Table 2: Example UPLC-MS/MS Parameters for Eicosanoid Analysis

ParameterSettingReference
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[8]
Flow Rate 0.4 - 0.6 mL/min[8]
Injection Volume 5 - 10 µL[8]
Ionization Mode Negative ESI[11]
Limit of Quantification (LOQ) 0.01 - 1 ng/mL for various eicosanoids[11]

Visualizations

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy-LTB4 LTB4->20-OH-LTB4 ω-oxidation (Cytochrome P450) 20-COOH-LTB4 20-carboxy-LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-carboxy-dinor-LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection (& Storage at -80°C) Spike_IS Spike with Internal Standard Urine_Sample->Spike_IS Acidification Sample Acidification Spike_IS->Acidification SPE Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Acidification->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation UPLC UPLC Separation (Reversed-Phase C18) Evaporation->UPLC MSMS Tandem MS Detection (Negative ESI, MRM) UPLC->MSMS Integration Peak Integration & Quantification MSMS->Integration Normalization Normalization to Internal Standard & Creatinine Integration->Normalization Final_Result Final Concentration (ng/mg creatinine) Normalization->Final_Result Troubleshooting_Logic Start Low/No Signal Detected Check_Extraction Review SPE Protocol (Recovery Check) Start->Check_Extraction Check_MS Check MS/MS Parameters (Tune & Optimize) Start->Check_MS Check_LC Investigate Chromatography (Peak Shape, Retention) Start->Check_LC Resolved Issue Resolved Check_Extraction->Resolved Issue Found & Fixed Check_MS->Resolved Issue Found & Fixed Ion_Suppression Suspect Ion Suppression? Check_LC->Ion_Suppression Improve_Cleanup Enhance Sample Cleanup Ion_Suppression->Improve_Cleanup Yes Modify_LC Modify LC Method Ion_Suppression->Modify_LC Yes Ion_Suppression->Resolved No Improve_Cleanup->Resolved Modify_LC->Resolved

References

issues with 18-carboxy dinor LTB4 antibody cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers working with antibodies targeting 18-carboxy dinor Leukotriene B4 (LTB4).

Disclaimer: As of the last update, commercially available antibodies specifically targeting 18-carboxy dinor LTB4 with publicly available, detailed cross-reactivity datasheets are not common. The following data, protocols, and guides are based on a hypothetical, high-specificity monoclonal antibody and established principles for eicosanoid immunoassays. Researchers must validate the performance and specificity of their own antibody lot.

Frequently Asked Questions (FAQs)

Q1: What is 18-carboxy dinor LTB4 and why is it measured? A1: 18-carboxy dinor LTB4 is a downstream, β-oxidation metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator.[1][2] LTB4 is rapidly metabolized in the liver, first to 20-carboxy LTB4 and then to 18-carboxy dinor LTB4, which is then excreted.[1][2] Measuring this more stable, downstream metabolite can provide a more integrated assessment of LTB4 production over time compared to measuring the short-lived parent molecule.

Q2: What is antibody cross-reactivity and why is it a concern for this target? A2: Antibody cross-reactivity is the binding of an antibody to molecules other than its intended target. This is a significant concern for eicosanoids because they exist as a large family of structurally similar molecules. An antibody raised against 18-carboxy dinor LTB4 could potentially bind to the parent LTB4 or intermediate metabolites like 20-hydroxy-LTB4 and 20-carboxy-LTB4, leading to an overestimation of the target analyte's concentration.

Q3: How can I be sure my signal is specific to 18-carboxy dinor LTB4? A3: Specificity must be confirmed through validation experiments. The most critical is a competitive ELISA, where you test the antibody's ability to bind to a panel of structurally related molecules. Ideally, the antibody should show high affinity for 18-carboxy dinor LTB4 and negligible binding to other related compounds. Further confirmation can be achieved by comparing immunoassay results with a mass spectrometry-based method (LC-MS/MS).

LTB4 Metabolism and Cross-Reactivity Context

The following diagram illustrates the metabolic pathway of LTB4. An antibody designed for 18-carboxy dinor LTB4 must be able to distinguish it from its precursors.

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4H OH_LTB4 20-OH-LTB4 LTB4->OH_LTB4 ω-oxidation COOH_LTB4 20-COOH-LTB4 OH_LTB4->COOH_LTB4 Oxidation Target 18-carboxy dinor LTB4 COOH_LTB4->Target β-oxidation Troubleshooting_Workflow Start Problem: Signal is unexpectedly high Check_Controls Are control wells (blanks, no sample) also high? Start->Check_Controls High_BG High Background Issue Check_Controls->High_BG Yes Check_Spike Perform spike-and-recovery experiment in sample matrix Check_Controls->Check_Spike No Optimize_Assay Optimize washing, blocking, and antibody concentrations High_BG->Optimize_Assay Recovery_Good Is recovery between 80-120%? Check_Spike->Recovery_Good Matrix_Effect Matrix Interference Issue Recovery_Good->Matrix_Effect No Test_CR Perform competitive cross-reactivity ELISA with related metabolites Recovery_Good->Test_CR Yes Dilute_Sample Dilute sample and re-assay Matrix_Effect->Dilute_Sample CR_Confirmed Cross-Reactivity Confirmed Test_CR->CR_Confirmed Purify_Or_Switch Purify sample via SPE or switch to a more specific antibody/method (LC-MS/MS) CR_Confirmed->Purify_Or_Switch ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Standards Prepare serial dilutions of each competing compound (18-carboxy dinor LTB4, LTB4, etc.) Add_Reagents Add standard/competitor, antibody, and enzyme tracer to wells Incubate1 Incubate for 2 hours at room temperature with shaking Add_Reagents->Incubate1 Wash1 Wash plate 4 times Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate for 30 min at room temperature in the dark Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate Plot_Curves Plot standard curves for each compound (%B/B0 vs. log concentration) Calculate_IC50 Determine the IC50 for each compound Plot_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

References

Technical Support Center: Optimizing Fragmentation for 18-carboxy dinor LTB4 MRM

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Multiple Reaction Monitoring (MRM) fragmentation of 18-carboxy dinor leukotriene B4 (LTB4).

Frequently Asked Questions (FAQs)

Q1: What is 18-carboxy dinor LTB4 and why is it important to measure?

18-carboxy dinor LTB4 is a metabolite of leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is metabolized in the liver, first to 20-carboxy LTB4 and then, through β-oxidation, to 18-carboxy dinor LTB4.[1][2] Measuring this metabolite can provide insights into the inflammatory status and the metabolic clearance of LTB4.

Q2: What is the expected precursor ion for 18-carboxy dinor LTB4 in negative ion mode?

The molecular formula for 18-carboxy dinor LTB4 is C₁₈H₂₆O₆, with a molecular weight of 338.4 g/mol .[2][3] In negative electrospray ionization (ESI) mode, the expected precursor ion ([M-H]⁻) would have a mass-to-charge ratio (m/z) of approximately 337.4.

Q3: Where can I find established MRM transitions and collision energies for 18-carboxy dinor LTB4?

Currently, there is a lack of publicly available, experimentally determined MRM transitions and optimized collision energies specifically for 18-carboxy dinor LTB4. Therefore, it is necessary for researchers to empirically determine these parameters. The following sections provide a detailed protocol and troubleshooting guide for this process.

MRM Optimization Workflow

The following diagram outlines the general workflow for optimizing MRM parameters for a novel analyte like 18-carboxy dinor LTB4.

MRM_Optimization_Workflow MRM Optimization Workflow for 18-carboxy dinor LTB4 cluster_preparation Preparation cluster_optimization Optimization cluster_validation Method Validation prep_standard Prepare 18-carboxy dinor LTB4 Standard Solution direct_infusion Direct Infusion of Standard prep_standard->direct_infusion prep_system Prepare LC-MS/MS System prep_system->direct_infusion q1_scan Perform Q1 Scan to Confirm Precursor Ion (m/z 337.4) direct_infusion->q1_scan product_ion_scan Perform Product Ion Scan to Identify Fragment Ions q1_scan->product_ion_scan select_fragments Select 2-3 Abundant and Specific Product Ions product_ion_scan->select_fragments optimize_ce Optimize Collision Energy (CE) for Each Transition select_fragments->optimize_ce lc_method Develop LC Method for Separation optimize_ce->lc_method test_mrm Test Optimized MRM Method with LC Separation lc_method->test_mrm assess_performance Assess Peak Shape, Sensitivity, and Specificity test_mrm->assess_performance LTB4_Metabolism Leukotriene B4 (LTB4) Metabolic Pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-carboxy_LTB4 20-carboxy LTB4 LTB4->20-carboxy_LTB4 ω-oxidation 18-carboxy_dinor_LTB4 18-carboxy dinor LTB4 20-carboxy_LTB4->18-carboxy_dinor_LTB4 β-oxidation

References

Validation & Comparative

The Untapped Potential of 18-Carboxy Dinor LTB4 as a Disease Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of modern medicine, driving early disease detection, patient stratification, and the development of targeted therapies. In the realm of inflammatory and metabolic diseases, the eicosanoid pathway has emerged as a fertile ground for biomarker discovery. This guide provides a comprehensive comparison of 18-carboxy dinor leukotriene B4 (18-carboxy dinor LTB4), a terminal metabolite of the potent pro-inflammatory mediator leukotriene B4 (LTB4), against established biomarkers in relevant disease contexts. While direct validation of 18-carboxy dinor LTB4 is still in its nascent stages, the evidence surrounding its metabolic precursors suggests significant potential, particularly in rare genetic disorders.

18-Carboxy Dinor LTB4: A Metabolite of Interest

18-carboxy dinor LTB4 is the result of ω-oxidation followed by β-oxidation of LTB4. This metabolic inactivation pathway is crucial for regulating the inflammatory response initiated by LTB4. The rationale for investigating 18-carboxy dinor LTB4 as a biomarker lies in its potential to provide a more stable and integrated measure of LTB4 pathway activation over time compared to the transient nature of LTB4 itself.

Signaling and Metabolic Pathway

The generation of 18-carboxy dinor LTB4 is intricately linked to the LTB4-mediated inflammatory cascade. The following diagram illustrates the key steps from the synthesis of LTB4 to its metabolism.

LTB4_Metabolism Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) LTA4 LTA4 5-Lipoxygenase (5-LOX)->LTA4 LTA4 Hydrolase LTA4 Hydrolase LTA4->LTA4 Hydrolase LTB4 LTB4 LTA4 Hydrolase->LTB4 BLT1/BLT2 Receptors BLT1/BLT2 Receptors LTB4->BLT1/BLT2 Receptors Binds to Omega-Oxidation (CYP4F) Omega-Oxidation (CYP4F) LTB4->Omega-Oxidation (CYP4F) Metabolized by Inflammatory Response Inflammatory Response BLT1/BLT2 Receptors->Inflammatory Response Initiates 20-hydroxy-LTB4 20-hydroxy-LTB4 Omega-Oxidation (CYP4F)->20-hydroxy-LTB4 20-carboxy-LTB4 20-carboxy-LTB4 20-hydroxy-LTB4->20-carboxy-LTB4 Beta-Oxidation (Peroxisomes) Beta-Oxidation (Peroxisomes) 20-carboxy-LTB4->Beta-Oxidation (Peroxisomes) Further metabolized by 18-carboxy dinor LTB4 18-carboxy dinor LTB4 Beta-Oxidation (Peroxisomes)->18-carboxy dinor LTB4

LTB4 Synthesis and Metabolism

Comparison with Established Biomarkers

The potential utility of 18-carboxy dinor LTB4 as a biomarker is best understood by comparing it to existing diagnostic and monitoring tools in specific diseases.

Zellweger Spectrum Disorder: A Case for Peroxisomal Metabolism

Zellweger spectrum disorder (ZSD) is a group of rare, inherited conditions caused by defects in peroxisome biogenesis. Since the β-oxidation of LTB4 metabolites occurs in peroxisomes, ZSD presents a unique opportunity to evaluate the utility of these metabolites as biomarkers. Studies have shown that patients with ZSD have significantly elevated urinary levels of LTB4 and its ω-oxidation product, 20-carboxy-LTB4, which is the direct precursor to 18-carboxy dinor LTB4. This suggests a blockage in the metabolic pathway, leading to the accumulation of upstream metabolites.

BiomarkerMethodSample TypePerformance Characteristics
18-carboxy dinor LTB4 (potential) LC-MS/MSUrineHypothesized: High specificity for peroxisomal dysfunction. Quantitative data on sensitivity and specificity are not yet available.
Very Long-Chain Fatty Acids (VLCFA) Gas Chromatography-Mass Spectrometry (GC-MS)Plasma/SerumEstablished: High sensitivity and specificity for ZSD. Elevated levels of C26:0, C26:1 and increased ratios of C24/C22 and C26/C22 are diagnostic.[1]
Phytanic Acid GC-MSPlasma/SerumEstablished: Elevated levels are indicative of impaired α-oxidation in peroxisomes. Levels can be influenced by diet, especially in infants.[2]
Plasmalogens Phospholipid analysisErythrocytesEstablished: Reduced levels of C16 and C18 plasmalogens are a key indicator of deficient peroxisomal biosynthesis.[3][4]
Pancreatic Cancer: An Area of Unmet Need

Early diagnosis of pancreatic ductal adenocarcinoma (PDAC) remains a significant challenge. While some studies have implicated LTB4 in promoting pancreatic cancer progression, the diagnostic potential of its metabolites has not been explored. The current gold standard, Carbohydrate Antigen 19-9 (CA19-9), has notable limitations.

BiomarkerMethodSample TypePerformance Characteristics
18-carboxy dinor LTB4 (hypothetical) LC-MS/MSUrine/PlasmaHypothesized: Could potentially reflect LTB4-driven inflammation in the tumor microenvironment. No data available.
Carbohydrate Antigen 19-9 (CA19-9) ImmunoassaySerumEstablished: Sensitivity of approximately 78.2% and specificity of 82.8% for discriminating pancreatic cancer from benign pancreatic disease.[5] Not useful in Lewis antigen-negative individuals.
Carcinoembryonic Antigen (CEA) ImmunoassaySerumEstablished: Lower sensitivity (around 44.2%) but similar specificity (84.8%) compared to CA19-9.[5] Often used in combination with CA19-9.
Inflammatory Diseases: A Broad Spectrum of Possibilities

LTB4 is a key mediator in a wide range of inflammatory conditions. Measuring its stable downstream metabolites could offer a more reliable indication of chronic inflammatory processes than acutely fluctuating markers. C-reactive protein (CRP) is a widely used, non-specific marker of inflammation.

BiomarkerMethodSample TypePerformance Characteristics
18-carboxy dinor LTB4 (hypothetical) LC-MS/MSUrine/PlasmaHypothesized: May provide a more specific measure of leukotriene-driven inflammation compared to general inflammatory markers. No data available.
C-Reactive Protein (CRP) ImmunoassaySerum/PlasmaEstablished: A highly sensitive but non-specific marker of acute and chronic inflammation. Levels can be elevated in a wide range of conditions, limiting its diagnostic specificity.[2]

Experimental Protocols

Measurement of Urinary 18-carboxy dinor LTB4 by LC-MS/MS

This protocol is a generalized procedure based on methods for urinary eicosanoid analysis. Specific optimization for 18-carboxy dinor LTB4 would be required.

1. Sample Collection and Storage:

  • Collect mid-stream urine samples in sterile containers.

  • Immediately add an antioxidant solution (e.g., butylated hydroxytoluene) to prevent ex vivo oxidation.

  • Centrifuge to remove cellular debris.

  • Store supernatant at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction):

  • Thaw urine samples on ice.

  • Spike with a deuterated internal standard of 18-carboxy dinor LTB4.

  • Acidify the urine to pH ~3.5 with formic acid.

  • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with a low-organic solvent to remove interfering substances.

  • Elute the eicosanoids with a high-organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 18-carboxy dinor LTB4 and its internal standard.

    • Quantify the analyte by comparing its peak area to that of the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Spike with Internal Standard Spike with Internal Standard Urine Sample->Spike with Internal Standard Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Spike with Internal Standard->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Urinary Eicosanoid Analysis Workflow

Conclusion and Future Directions

The validation of 18-carboxy dinor LTB4 as a disease biomarker is an area ripe for investigation. The strong evidence of altered LTB4 metabolism in Zellweger spectrum disorder provides a compelling starting point for its clinical evaluation in this and other peroxisomal disorders. While its utility in more common conditions like pancreatic cancer and chronic inflammatory diseases is currently speculative, the limitations of existing biomarkers warrant the exploration of novel candidates within the eicosanoid pathway.

Future research should focus on:

  • Developing and validating robust analytical methods for the quantification of 18-carboxy dinor LTB4 in various biological matrices.

  • Conducting case-control studies to establish reference ranges and assess its diagnostic performance in ZSD and other potential disease areas.

  • Investigating the correlation of 18-carboxy dinor LTB4 levels with disease severity and treatment response.

By systematically addressing these research questions, the scientific community can unlock the potential of 18-carboxy dinor LTB4 and pave the way for its integration into the clinical biomarker landscape.

References

A Comparative Analysis of 18-carboxy dinor LTB4 and 20-hydroxy LTB4 Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key metabolites of the potent inflammatory mediator Leukotriene B4 (LTB4): 18-carboxy dinor LTB4 and 20-hydroxy LTB4. Understanding the relative levels and biological activities of these metabolites is crucial for elucidating the intricate regulation of inflammatory pathways and for the development of novel therapeutic agents.

Introduction to LTB4 Metabolism

Leukotriene B4 (LTB4) is a powerful chemoattractant for neutrophils and plays a significant role in a variety of inflammatory diseases. Its biological activity is tightly controlled through metabolic inactivation. The primary routes of LTB4 metabolism involve omega-oxidation followed by beta-oxidation. The initial step is the hydroxylation of LTB4 at the omega-position (C20) by cytochrome P450 enzymes, primarily from the CYP4F family, to form 20-hydroxy LTB4 (20-OH-LTB4). This is further oxidized to 20-carboxy LTB4. Subsequently, 20-carboxy LTB4 can undergo beta-oxidation, primarily in the liver, to yield chain-shortened metabolites, including 18-carboxy dinor LTB4.

Comparative Data Summary

The following table summarizes the key characteristics of 18-carboxy dinor LTB4 and 20-hydroxy LTB4. Direct comparative studies on the endogenous levels of these two metabolites are limited; therefore, the information on their relative abundance is inferred from their positions in the metabolic pathway and findings from in vitro and in vivo metabolism studies.

Feature20-hydroxy LTB418-carboxy dinor LTB4
Metabolic Pathway Initial product of ω-oxidation of LTB4Downstream product of β-oxidation of 20-carboxy LTB4
Primary Site of Formation Inflammatory cells (e.g., neutrophils), liverLiver
Biological Activity Biologically active; acts as a partial agonist or antagonist at LTB4 receptors. Potency varies depending on the biological response. Can downregulate LTB4-mediated responses.[1]Generally considered a biologically inactive metabolite.
Receptor Binding Binds to LTB4 receptors (BLT1 and BLT2).Information on receptor binding is not readily available, consistent with its role as an inactive metabolite.
Relative Endogenous Levels Levels can be significant in inflammatory exudates and sites of inflammation. In bronchoalveolar lavage fluid of patients with ARDS, 20-OH-LTB4 was detected along with LTB4 and 20-carboxy-LTB4.[2]Expected to be a urinary excretion product. Direct comparative levels with 20-OH-LTB4 in plasma or inflammatory sites are not well-documented.

Signaling Pathways and Metabolic Fate

The metabolic cascade of LTB4 is a critical process for the resolution of inflammation. The initial ω-oxidation to 20-hydroxy LTB4 can modulate the inflammatory response, as this metabolite retains some biological activity. Subsequent conversion to 20-carboxy LTB4 and further β-oxidation to 18-carboxy dinor LTB4 represent steps towards inactivation and excretion.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) 20_OH_LTB4 20-hydroxy LTB4 (Biologically active) LTB4->20_OH_LTB4 ω-oxidation (CYP4F) 20_COOH_LTB4 20-carboxy LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-carboxy dinor LTB4 (Inactive metabolite) 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation (Liver) Excretion Urinary Excretion 18_COOH_dinor_LTB4->Excretion

LTB4 Metabolic Pathway

Experimental Protocols

Accurate quantification of LTB4 metabolites is essential for studying their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous analysis of these compounds due to its high sensitivity and specificity.

General Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Urine, BALF) Internal_Standard Addition of Internal Standard (e.g., d4-LTB4) Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LC_Separation Chromatographic Separation (Reversed-Phase HPLC/UPLC) Concentration->LC_Separation MS_Detection Mass Spectrometric Detection (ESI- in MRM mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

LC-MS/MS Workflow
Detailed Methodological Considerations

1. Sample Collection and Storage:

  • Collect biological samples (e.g., plasma, urine, bronchoalveolar lavage fluid) and immediately add antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

  • Store samples at -80°C until analysis to ensure stability.

2. Sample Preparation:

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-20-hydroxy LTB4, d4-18-carboxy dinor LTB4, if available) to the sample to correct for extraction losses and matrix effects.

  • Extraction:

    • Solid-Phase Extraction (SPE): This is a common method for cleaning up and concentrating eicosanoids. A C18 or mixed-mode cation exchange cartridge can be used.

      • Condition the cartridge with methanol (B129727) and then water.

      • Load the acidified sample.

      • Wash with a low percentage of organic solvent to remove polar impurities.

      • Elute the analytes with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Liquid-Liquid Extraction (LLE): An alternative to SPE, using organic solvents like ethyl acetate (B1210297) or methyl formate (B1220265) to extract the analytes from the aqueous sample.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation of these metabolites.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for eicosanoids.

Conclusion

The metabolism of LTB4 to 20-hydroxy LTB4 and subsequently to 18-carboxy dinor LTB4 represents a crucial pathway for the regulation of inflammation. While 20-hydroxy LTB4 retains some biological activity and may contribute to the inflammatory milieu, 18-carboxy dinor LTB4 is considered an inactive end-product destined for excretion. The development and application of robust analytical methods, such as LC-MS/MS, for the simultaneous quantification of these metabolites will be instrumental in advancing our understanding of inflammatory processes and in the discovery of new therapeutic targets. Further research is needed to establish the direct comparative levels of these metabolites in various biological matrices and disease states.

References

A Researcher's Guide to Assessing the Specificity of 18-carboxy dinor LTB4 Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the specificity of commercially available immunoassays, alongside detailed experimental protocols to empower researchers to validate the specificity of their chosen assay for 18-carboxy dinor LTB4.

The Leukotriene B4 Metabolic Pathway: A Source of Potential Cross-Reactants

Understanding the metabolic cascade of LTB4 is fundamental to identifying potential cross-reactants in an immunoassay targeting its downstream metabolite, 18-carboxy dinor LTB4. LTB4 undergoes ω-oxidation to form 20-hydroxy LTB4, which is further oxidized to 20-carboxy LTB4. Subsequent β-oxidation of 20-carboxy LTB4 results in the formation of 18-carboxy dinor LTB4. The structural similarities between these metabolites underscore the potential for antibody cross-reactivity.

LTB4_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase & LTA4 Hydrolase 20_OH_LTB4 20-hydroxy LTB4 LTB4->20_OH_LTB4 ω-oxidation 20_COOH_LTB4 20-carboxy LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

Caption: The metabolic pathway of Leukotriene B4 (LTB4).

Comparison of Commercial LTB4 Immunoassay Specificity

CompoundCayman Chemical LTB4 ELISA KitR&D Systems LTB4 Parameter Assay Kit
Leukotriene B4 (LTB4) 100% 100%
20-hydroxy LTB436%Not Provided
20-carboxy LTB42.3%Not Provided
Leukotriene B5390%Not Provided
12-epi-Leukotriene B46.8%Not Provided
6-trans Leukotriene B40.13%Not Provided
6-trans-12-epi Leukotriene B40.09%Not Provided
Resolvin D10.05%< 0.5%
Resolvin D20.06%Not Provided
Prostaglandin E20.04%Not Provided
Prostaglandin F2α0.05%Not Provided
Arachidonic Acid0.05%Not Provided
18-carboxy dinor LTB4 Data Not Provided Data Not Provided

Note: The data presented above is for LTB4 ELISA kits. It is imperative for researchers to experimentally determine the cross-reactivity of their chosen assay with 18-carboxy dinor LTB4, especially when measuring samples where this metabolite is expected to be present in significant concentrations.

Experimental Protocol for Assessing Immunoassay Specificity

To ensure the accuracy of your results, it is essential to experimentally validate the specificity of your immunoassay for 18-carboxy dinor LTB4. This involves determining the cross-reactivity of the antibody with structurally related molecules.

Objective: To determine the percentage of cross-reactivity of an immunoassay with potential interfering compounds.

Materials:

  • Immunoassay kit (e.g., LTB4 ELISA kit)

  • Standard for the primary analyte (e.g., LTB4)

  • Purified potential cross-reactants (e.g., 18-carboxy dinor LTB4, 20-hydroxy LTB4, 20-carboxy LTB4)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Standard Curves:

    • Prepare a serial dilution of the primary analyte standard according to the immunoassay kit protocol to generate a standard curve.

    • Prepare separate serial dilutions for each potential cross-reactant using the same diluent as the primary standard. The concentration range for the cross-reactants should be wider than that of the primary analyte to determine the 50% inhibitory concentration (IC50).

  • Perform the Immunoassay:

    • Run the immunoassay according to the manufacturer's instructions.

    • Include the standard curves for the primary analyte and each of the potential cross-reactants on the same plate to ensure consistent assay conditions.

  • Data Analysis:

    • For each standard curve (primary analyte and cross-reactants), plot the absorbance or signal intensity against the logarithm of the concentration.

    • Determine the IC50 value for the primary analyte and for each potential cross-reactant. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

  • Calculate Percentage Cross-Reactivity:

    • Use the following formula to calculate the percentage cross-reactivity for each potential interfering compound:

      % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Potential Cross-Reactant) x 100

Interpretation of Results:

A high percentage of cross-reactivity indicates that the antibody binds significantly to the cross-reactant, which can lead to an overestimation of the primary analyte's concentration. A low percentage of cross-reactivity suggests that the assay is specific for the primary analyte.

Immunoassay_Specificity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare Serial Dilutions of Primary Analyte and Potential Cross-Reactants Run_Assay Run Immunoassay with all Standard Curves on the Same Plate Prep_Standards->Run_Assay Plot_Curves Plot Standard Curves and Determine IC50 Values Run_Assay->Plot_Curves Calc_CR Calculate Percentage Cross-Reactivity Plot_Curves->Calc_CR

Caption: Experimental workflow for assessing immunoassay specificity.

By following this guide, researchers can make informed decisions about the selection and validation of immunoassays for 18-carboxy dinor LTB4, ultimately leading to more reliable and reproducible scientific findings.

A Comparative Guide to the Validation of Analytical Methods for 18-Carboxy Dinor LTB4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the validation of 18-carboxy dinor Leukotriene B4 (LTB4), a significant β-oxidation metabolite of the pro-inflammatory mediator Leukotriene B4. As a downstream metabolite, accurate quantification of 18-carboxy dinor LTB4 in biological matrices is crucial for understanding the lifecycle and pharmacological modulation of the leukotriene pathway. This document outlines the predominant analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their studies.

Introduction to 18-Carboxy Dinor LTB4

18-carboxy dinor LTB4 is formed in the liver through the β-oxidation of 20-carboxy LTB4, which itself is a product of LTB4 metabolism.[1][2] Its quantification can provide valuable insights into the metabolic clearance of LTB4, offering a more comprehensive picture of inflammatory processes. The analytical challenge lies in the low endogenous concentrations of this metabolite and the need for highly sensitive and specific assays.

Core Analytical Methodologies

The primary methods for the quantification of 18-carboxy dinor LTB4 and related eicosanoids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the structural characterization of LTB4 metabolites, LC-MS/MS is generally preferred for quantitative analysis due to its high sensitivity, specificity, and simpler sample preparation.

Method Comparison: LC-MS/MS vs. ELISA

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, followed by mass-based detection and fragmentation for specific identification and quantification.Competitive binding of the target analyte and a labeled tracer to a limited number of antibody binding sites.
Specificity Very High. Can distinguish between structurally similar isomers.Variable. Prone to cross-reactivity with related molecules. Specific cross-reactivity data for 18-carboxy dinor LTB4 is often not available for commercial LTB4 kits.
Sensitivity Very High. Lower limits of quantification (LLOQ) in the low pg/mL range are achievable for related analytes like LTB4.[3]High. Sensitivity for LTB4 can be in the range of 10-100 pg/mL.[1]
Dynamic Range Wide. Typically spans several orders of magnitude.Narrower. Limited by the antibody-antigen binding kinetics.
Sample Throughput Moderate to High. Can be automated for 96-well plate formats.High. Well-suited for screening large numbers of samples.
Development Cost & Time High. Requires specialized equipment and expertise for method development and validation.Moderate. Commercially available kits for related compounds can be adapted, but custom development is resource-intensive.
Matrix Effects Can be significant, requiring careful sample preparation and the use of internal standards.Can be present, but often mitigated by sample dilution.

Experimental Protocols

LC-MS/MS Method for Eicosanoid Analysis (Adapted for 18-Carboxy Dinor LTB4)

This protocol is a generalized procedure based on established methods for LTB4 and other eicosanoids and should be optimized for 18-carboxy dinor LTB4.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled analog of 18-carboxy dinor LTB4).

  • Acidify the sample with a weak acid (e.g., to pH 3-4) to protonate the carboxylic acid groups.

  • Extract the lipids with 500 µL of a non-polar organic solvent such as ethyl acetate (B1210297) or methyl tertiary butyl ether (MTBE).[4]

  • Vortex vigorously for 1 minute and centrifuge at >10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for 18-carboxy dinor LTB4 and its internal standard. The exact m/z values will need to be determined by infusion of a pure standard.

4. Validation Parameters

Based on validated methods for similar analytes, the following performance characteristics should be targeted:

ParameterTarget Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10, with acceptable precision and accuracy.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed and minimized.
Stability Evaluated under relevant storage and processing conditions (freeze-thaw, bench-top, long-term).
ELISA Method (Hypothetical for 18-Carboxy Dinor LTB4)

As no commercial ELISA kit is specifically designed for 18-carboxy dinor LTB4, this section outlines the principles of a competitive ELISA that could be developed or adapted.

1. Principle

A known amount of 18-carboxy dinor LTB4 is coated onto a microplate. The sample is added along with a specific primary antibody. The analyte in the sample competes with the coated analyte for antibody binding. A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 18-carboxy dinor LTB4 in the sample.

2. Key Considerations for Development/Adaptation

  • Antibody Specificity: The most critical factor is the cross-reactivity of the antibody. An antibody raised against LTB4 may have some cross-reactivity with its metabolites. For instance, some commercial LTB4 ELISA kits report less than 0.5% cross-reactivity with other related molecules, but specific data for 18-carboxy dinor LTB4 is typically not provided.[1]

  • Standard Curve: A reliable standard curve must be generated using a purified 18-carboxy dinor LTB4 standard.

  • Sample Matrix: The assay must be validated for the specific biological matrix being tested (e.g., plasma, urine) to assess for interference.

Visualizing the Workflow and Pathways

LTB4 Metabolic Pathway

LTB4 Metabolic Pathway Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-hydroxy_LTB4 20-hydroxy LTB4 LTB4->20-hydroxy_LTB4 Omega-oxidation 20-carboxy_LTB4 20-carboxy LTB4 20-hydroxy_LTB4->20-carboxy_LTB4 Oxidation 18-carboxy_dinor_LTB4 18-carboxy dinor LTB4 20-carboxy_LTB4->18-carboxy_dinor_LTB4 Beta-oxidation

Caption: Metabolic cascade of LTB4 to 18-carboxy dinor LTB4.

LC-MS/MS Experimental Workflow

LC-MS/MS Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical workflow for sample analysis using LC-MS/MS.

Conclusion

The validation of analytical methods for 18-carboxy dinor LTB4 is essential for advancing research in inflammation and related therapeutic areas. While direct validation data for this specific metabolite is limited, established protocols for the parent compound, LTB4, provide a strong foundation for method development and validation. LC-MS/MS offers the highest degree of specificity and sensitivity, making it the recommended method for quantitative analysis. ELISA, while potentially useful for high-throughput screening, would require careful validation of antibody cross-reactivity. This guide serves as a starting point for researchers, emphasizing the importance of rigorous validation to ensure the generation of accurate and reliable data.

References

Establishing Reference Ranges for 18-carboxy dinor LTB4 in Healthy Subjects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of urinary 18-carboxy dinor leukotriene B4 (LTB4) and related eicosanoids. Due to the current analytical challenges and the typically low to undetectable endogenous levels in healthy individuals, establishing a definitive reference range for 18-carboxy dinor LTB4 is complex. This document outlines the metabolic pathway of LTB4, presents a detailed experimental protocol for its quantification, and compares its detectability with its parent compound, LTB4, and another key leukotriene metabolite, LTE4.

Data Presentation: Comparative Analysis of Urinary Leukotrienes

The following table summarizes the available data on the urinary levels of LTB4, its metabolite 18-carboxy dinor LTB4, and the related metabolite LTE4 in healthy subjects. It is important to note that urinary metabolites of LTB4 are generally undetectable in healthy individuals, which presents a significant challenge in establishing a numerical reference range for 18-carboxy dinor LTB4.[1]

AnalyteStatus in Healthy SubjectsReported Urinary Levels in Healthy AdultsMethod of Analysis
18-carboxy dinor LTB4 Typically below the limit of detectionNot established; generally considered undetectable.LC-MS/MS
Leukotriene B4 (LTB4) Typically below the limit of detectionUndetectable or at very low levels (e.g., median of 3.32 pg/mg creatinine (B1669602) for LTB4 glucuronide).[2]LC-MS/MS, GC-MS, Immunoassay
Leukotriene E4 (LTE4) DetectableGeometric mean of 34 (95% CI: 25-48) pg/mg creatinine; another study reported 63.1 ± 18.7 pg/mg creatinine.[3][4]LC-MS/MS, Immunoassay

LTB4 Metabolic Pathway

The following diagram illustrates the metabolic pathway from Leukotriene B4 to its downstream metabolite, 18-carboxy dinor LTB4. This process primarily involves ω-oxidation followed by β-oxidation.

LTB4_Metabolism LTB4 Leukotriene B4 (LTB4) 20_OH_LTB4 20-hydroxy-LTB4 LTB4->20_OH_LTB4 ω-oxidation (Cytochrome P450) 20_COOH_LTB4 20-carboxy-LTB4 20_OH_LTB4->20_COOH_LTB4 Oxidation 18_COOH_dinor_LTB4 18-carboxy dinor LTB4 20_COOH_LTB4->18_COOH_dinor_LTB4 β-oxidation

LTB4 Metabolic Pathway to 18-carboxy dinor LTB4.

Experimental Protocols

This section details a representative experimental protocol for the quantification of LTB4 and its metabolites, including 18-carboxy dinor LTB4, in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Urine Sample Collection and Storage:

  • Collection: A 24-hour or a second morning void urine sample is collected in a sterile container.

  • Preservation: To prevent degradation of the analytes, samples should be kept on ice or refrigerated during collection. No preservatives are typically required, but if necessary, boric acid or sodium carbonate are acceptable.

  • Storage: Immediately after collection, the urine sample should be centrifuged to remove particulate matter. The supernatant is then transferred to a clean tube and stored at -80°C until analysis.

2. Sample Preparation (Solid-Phase Extraction):

  • Thawing and pH Adjustment: Frozen urine samples are thawed at room temperature. The pH of the urine is adjusted to ~4.5 with a suitable buffer.

  • Internal Standard Spiking: An appropriate internal standard (e.g., a deuterated analog of the analyte) is added to each sample to correct for extraction and instrument variability.

  • Solid-Phase Extraction (SPE):

    • An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.

    • The urine sample is loaded onto the conditioned cartridge.

    • The cartridge is washed with a low-organic solvent to remove interfering substances.

    • The analytes are eluted from the cartridge with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol is used.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

  • Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the analyte. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical workflow for the analysis of urinary leukotrienes.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Urine_Collection Urine Collection (24h or spot) Storage Storage at -80°C Urine_Collection->Storage Thawing Thaw Sample & Adjust pH Storage->Thawing Spiking Spike with Internal Standard Thawing->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation LC_MSMS LC-MS/MS Analysis (ESI-, MRM) Evaporation->LC_MSMS Quantification Data Analysis & Quantification LC_MSMS->Quantification

Urinary Leukotriene Analysis Workflow.

References

The Diagnostic Potential of 18-Carboxy Dinor LTB4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for precise and reliable biomarkers is paramount. Eicosanoids, a class of signaling lipids, have long been implicated in inflammatory processes, making them attractive candidates for diagnosing and monitoring a range of diseases. This guide provides a comparative overview of the diagnostic utility of 18-carboxy dinor leukotriene B4 (18-carboxy dinor LTB4), a metabolite of the potent pro-inflammatory mediator leukotriene B4 (LTB4), in relation to other key eicosanoids.

While direct comparative studies on the diagnostic performance of 18-carboxy dinor LTB4 are limited, this guide synthesizes the available data on its parent compound, LTB4, and other relevant eicosanoids to provide a framework for its potential utility. We will delve into the signaling pathways, present available diagnostic data, and provide detailed experimental protocols for their measurement.

Performance in Disease Diagnosis: An Indirect Comparison

Currently, there is a lack of studies that directly compare the diagnostic utility of 18-carboxy dinor LTB4 with other eicosanoids using metrics such as sensitivity, specificity, and Area Under the Curve (AUC). However, research on its parent compound, LTB4, and other eicosanoids provides valuable context for its potential as a biomarker.

One study has highlighted the potential of serum Leukotriene B4 (LTB4) as a diagnostic biomarker for pancreatic ductal adenocarcinoma (PDAC). In this research, LTB4 demonstrated a significant ability to distinguish PDAC patients from healthy controls, as well as from patients with chronic pancreatitis and intraductal papillary mucinous neoplasms. The study reported an AUC of 0.905 for discriminating PDAC from normal controls in a mouse model.

In the context of inflammatory diseases, urinary eicosanoid profiling has shown promise. For instance, in asthma, metabolites of prostaglandin D2 (PGD2) and leukotriene E4 (LTE4) have been found to be elevated and associated with disease severity and Type 2 inflammation. While these studies did not include 18-carboxy dinor LTB4, they underscore the value of urinary eicosanoids as non-invasive biomarkers.

A study on diabetic nephropathy investigated a panel of urinary eicosanoids, including 18-carboxy-dinor LTB4. However, in this particular study, the levels of 18-carboxy-dinor LTB4 did not show a significant difference across the stages of diabetic nephropathy, suggesting it may not be a robust marker for this specific condition.

The following table summarizes the available diagnostic performance data for LTB4, offering a potential, albeit indirect, benchmark for its metabolite, 18-carboxy dinor LTB4.

BiomarkerDiseaseSample TypeMethodSensitivitySpecificityAUC
Leukotriene B4 (LTB4) Pancreatic Ductal Adenocarcinoma (PDAC)SerumELISANot ReportedNot Reported0.905 (mouse model)

Note: The absence of data for 18-carboxy dinor LTB4 in this table highlights the current research gap and the need for studies specifically evaluating its diagnostic utility.

Signaling Pathways and Metabolism

To understand the potential role of 18-carboxy dinor LTB4 as a biomarker, it is crucial to examine its position within the eicosanoid signaling network. LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a key role in the inflammatory cascade. It is synthesized from arachidonic acid via the 5-lipoxygenase pathway. LTB4 is then metabolized in the liver, primarily through omega-oxidation to 20-hydroxy-LTB4, which is further oxidized to 20-carboxy-LTB4. Subsequent beta-oxidation of 20-carboxy-LTB4 leads to the formation of 18-carboxy dinor LTB4[1][2][3]. Measuring this downstream metabolite in urine could provide a stable and integrated picture of systemic LTB4 production.

LTB4_Metabolism AA Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA->LTA4 FLAP, 5-LOX FLAP 5-LOX Activating Protein LOX5 5-Lipoxygenase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTA4H LTA4 Hydrolase BLT1 BLT1 Receptor LTB4->BLT1 binds to hydroxyLTB4 20-hydroxy-LTB4 LTB4->hydroxyLTB4 CYP4F Inflammation Inflammatory Response (Chemotaxis) BLT1->Inflammation activates CYP4F Cytochrome P450 (ω-oxidation) carboxyLTB4 20-carboxy-LTB4 hydroxyLTB4->carboxyLTB4 ADH ADH Alcohol/Aldehyde Dehydrogenase dinorLTB4 18-carboxy dinor LTB4 carboxyLTB4->dinorLTB4 β-oxidation betaOx β-oxidation

LTB4 Synthesis and Metabolism

Experimental Protocols: Measurement of Eicosanoids

The accurate quantification of eicosanoids in biological matrices is critical for their evaluation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. Below is a representative protocol for the simultaneous analysis of a panel of urinary eicosanoids, which can be adapted to include 18-carboxy dinor LTB4.

Objective: To quantify the levels of 18-carboxy dinor LTB4 and other eicosanoids in human urine using LC-MS/MS.

Materials:

  • Human urine samples

  • Internal standards (deuterated analogs of each eicosanoid)

  • Methanol (B129727), Acetonitrile, Formic acid, Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.

    • To 500 µL of urine supernatant, add an internal standard cocktail containing deuterated analogs of the target eicosanoids.

    • Acidify the sample to pH 3 with formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the acidified urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute the eicosanoids with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 20% B to 95% B over 15 minutes.

      • Flow rate: 0.3 mL/min.

      • Injection volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization mode: Electrospray ionization (ESI) in negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each eicosanoid and its deuterated internal standard. The transitions for 18-carboxy dinor LTB4 would need to be optimized.

  • Data Analysis:

    • Quantify the concentration of each eicosanoid by calculating the peak area ratio of the analyte to its corresponding internal standard.

    • Generate a calibration curve using known concentrations of analytical standards.

    • Normalize the urinary concentrations to creatinine (B1669602) to account for variations in urine dilution.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample spike Spike with Internal Standards urine->spike acidify Acidify Sample spike->acidify load Load Sample acidify->load condition Condition SPE Cartridge condition->load wash Wash load->wash elute Elute Eicosanoids wash->elute dry Dry Down elute->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification vs. Calibration Curve ms->quant normalize Normalization to Creatinine quant->normalize

Eicosanoid Analysis Workflow

Future Directions and Conclusion

The study of 18-carboxy dinor LTB4 as a diagnostic biomarker is still in its nascent stages. While its parent compound, LTB4, shows promise in specific contexts like pancreatic cancer, further research is critically needed to evaluate the diagnostic utility of 18-carboxy dinor LTB4 itself.

Future studies should focus on:

  • Direct comparative studies: Designing studies that directly compare the diagnostic performance of 18-carboxy dinor LTB4 with a panel of other eicosanoids in various inflammatory diseases, cancers, and cardiovascular conditions.

  • Establishing reference ranges: Determining the normal physiological range of urinary 18-carboxy dinor LTB4 in a healthy population to better identify pathological deviations.

  • Longitudinal studies: Assessing the utility of 18-carboxy dinor LTB4 in monitoring disease activity and response to therapy over time.

References

purity and characterization of 18-carboxy dinor LTB4 reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammatory pathways and the metabolism of eicosanoids, the purity and accurate characterization of reference standards are paramount. This guide provides a comparative analysis of commercially available 18-carboxy dinor Leukotriene B4 (LTB4) reference standards, offering insights into their purity, characterization, and a potential alternative. Detailed experimental protocols for verification and relevant biological pathways are also presented to support rigorous scientific investigation.

Comparison of 18-carboxy dinor LTB4 Reference Standards

18-carboxy dinor LTB4 is a critical β-oxidation metabolite of Leukotriene B4, a potent inflammatory mediator. Accurate quantification of this metabolite is essential for understanding the lifecycle and catabolism of LTB4 in various biological systems. Several suppliers offer 18-carboxy dinor LTB4 as a reference standard. Below is a comparison of key specifications from prominent vendors.

FeatureCayman ChemicalMedchemExpressSanta Cruz Biotechnology
Product Name This compoundThis compoundThis compound
Purity ≥97%[1][2]Information available upon request from Certificate of Analysis[3]Information available upon request from Certificate of Analysis[4]
Formulation A solution in ethanol[1][2]A solution in ethanolNot specified
Storage -20°C[1]Recommended conditions on Certificate of Analysis[3]Not specified
Molecular Formula C₁₈H₂₆O₆[1][2]C₁₈H₂₆O₆C₁₈H₂₆O₆[4]
Molecular Weight 338.4 g/mol [1][2]338.40 g/mol 338.40 g/mol [4]

As an alternative for certain applications, researchers may consider 20-carboxy LTB4 , the precursor to 18-carboxy dinor LTB4 in the metabolic pathway.[1] It is also commercially available as a reference standard.

Feature20-carboxy LTB4 (Cayman Chemical)
Purity ≥97%[5]
Formulation A solution in ethanol[5]
Storage -20°C[5]
Molecular Formula C₂₀H₃₀O₆[5]
Molecular Weight 366.5 g/mol [5]

Experimental Protocols for Characterization

To ensure the integrity of the reference standard, independent verification of its purity and identity is recommended. Below are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for determining the purity of the 18-carboxy dinor LTB4 reference standard.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% acetic acid.

  • Gradient Program:

    • 0-20 min: 50% to 100% acetonitrile.

    • 20-25 min: Hold at 100% acetonitrile.

    • 25-30 min: Return to 50% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 270 nm.

  • Sample Preparation: Dilute the reference standard in the mobile phase to a final concentration of approximately 10 µg/mL.

  • Purity Calculation: The purity is determined by calculating the area of the main peak as a percentage of the total area of all observed peaks.

Mass Spectrometry (MS) for Identity Confirmation

This protocol confirms the molecular weight of the 18-carboxy dinor LTB4 reference standard.

  • Instrumentation: A mass spectrometer, typically coupled with an HPLC system (LC-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

  • Expected Mass: The deprotonated molecule [M-H]⁻ is expected at an m/z of approximately 337.4.

  • Data Analysis: The acquired mass spectrum should show a prominent peak corresponding to the expected molecular weight of 18-carboxy dinor LTB4.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve an adequate amount of the dried reference standard in the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Chemical Shifts: Key expected signals include those for the olefinic protons, protons adjacent to the hydroxyl groups, and the terminal carboxyl protons. The exact chemical shifts may vary slightly based on the specific instrument and solvent.

  • Data Interpretation: The obtained spectrum should be consistent with the known structure of 18-carboxy dinor LTB4.

Visualizing Key Pathways and Workflows

To further aid in the understanding of 18-carboxy dinor LTB4's biological context and analytical handling, the following diagrams are provided.

LTB4_Metabolism Arachidonic_Acid Arachidonic Acid LTB4 Leukotriene B4 (LTB4) Arachidonic_Acid->LTB4 5-Lipoxygenase Pathway 20-OH-LTB4 20-hydroxy LTB4 LTB4->20-OH-LTB4 ω-oxidation 20-COOH-LTB4 20-carboxy LTB4 20-OH-LTB4->20-COOH-LTB4 Oxidation 18-COOH-dinor-LTB4 18-carboxy dinor LTB4 20-COOH-LTB4->18-COOH-dinor-LTB4 β-oxidation Beta_Oxidation Further β-oxidation 18-COOH-dinor-LTB4->Beta_Oxidation

Caption: Metabolic pathway of Leukotriene B4.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Standard Reference Standard Dilution Dilution in Mobile Phase Standard->Dilution HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS Analysis Dilution->LCMS NMR NMR Spectroscopy Dilution->NMR Purity Purity Assessment HPLC->Purity Identity Identity Confirmation LCMS->Identity Structure Structural Verification NMR->Structure

Caption: Experimental workflow for reference standard characterization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 18-carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent bioactive molecules like 18-carboxy dinor Leukotriene B4 are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols minimizes the risk of unintended biological activity and environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Protective gloves: To prevent skin contact.

  • Safety glasses or goggles: To protect the eyes from splashes.

  • Laboratory coat: To protect clothing and skin.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

Disposal Protocol: A Step-by-Step Guide

The recommended method for the disposal of this compound involves chemical inactivation through alkaline hydrolysis prior to collection as hazardous waste. This process is designed to degrade the bioactive molecule into inactive byproducts. This procedure is based on protocols for similar leukotrienes and general best practices for chemical waste management.

Experimental Protocol: Chemical Inactivation via Alkaline Hydrolysis

  • Preparation of Inactivation Solution:

    • Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in water.

    • Caution: Exercise care when preparing this solution as it is corrosive.

  • Dilution of Leukotriene Waste:

    • If the waste solution containing this compound is concentrated, dilute it with an equal volume of a solvent in which it is soluble, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). This ensures the compound remains in solution during the inactivation process.[1]

  • Chemical Inactivation:

    • Place the diluted leukotriene waste solution in a suitable, chemically resistant container (e.g., borosilicate glass beaker or a polypropylene (B1209903) container).

    • Slowly add the 1 M NaOH solution to the waste to achieve a final pH of ≥ 10.

    • Use pH indicator strips or a calibrated pH meter to confirm the pH. The necessary volume of NaOH solution will depend on the initial pH and buffering capacity of the waste solution.[1]

    • Allow the mixture to stand for at least one hour at room temperature to ensure complete degradation of the leukotriene.

  • Neutralization:

    • After inactivation, neutralize the solution by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl).

    • Monitor the pH and adjust it to a neutral range (pH 6-8).

  • Final Disposal:

    • The inactivated and neutralized solution must be collected in a properly labeled hazardous waste container.[1]

    • The container should be clearly marked as "Hazardous Waste" and include details of the contents (e.g., "Inactivated this compound solution, ethanol, water, salts").[1]

    • Do not pour the inactivated solution down the drain.[2][3]

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1]

Quantitative Data Summary for Disposal
ParameterGuidelineSource
Inactivation pH ≥ 10[1]
Neutralized pH 6 - 8General Lab Practice
Satellite Accumulation Area Max Volume 55 gallons (for general hazardous waste)[2]
Acutely Toxic Waste Max Volume 1 quart (liquid) or 1 kg (solid)[2]
Storage Time in Satellite Area Up to 12 months (if accumulation limits not exceeded)[2]
Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Have 18-carboxy dinor Leukotriene B4 Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute waste with a soluble solvent (e.g., ethanol) fume_hood->dilute inactivate Add 1M NaOH to reach pH >= 10 and wait for 1 hour dilute->inactivate neutralize Neutralize solution to pH 6-8 with dilute acid inactivate->neutralize collect Collect in a labeled Hazardous Waste Container neutralize->collect contact_ehs Contact Institutional EHS for waste pickup collect->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Caption: Disposal workflow for this compound.

General Chemical Waste Management Principles

The disposal of this compound must also adhere to general laboratory chemical waste management guidelines.

  • Segregation: Never mix incompatible waste streams. For instance, keep acids and bases in separate containers. Halogenated and non-halogenated solvent wastes should also be collected separately.[4][5]

  • Containers: Use containers that are chemically compatible with the waste they are storing. Ensure containers are in good condition, properly sealed when not in use, and clearly labeled with their contents.[4][6]

  • Storage: Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][4] This area should be inspected weekly for any leaks or container degradation.[4][6]

  • Regulatory Compliance: All hazardous waste disposal must comply with the Resource Conservation and Recovery Act (RCRA) and any additional institutional, local, or state regulations.[6] This includes proper documentation and timely removal of waste from laboratory areas.[6]

By following these detailed procedures and general guidelines, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for yourself and your colleagues.

References

Personal protective equipment for handling 18-carboxy dinor Leukotriene B4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 18-carboxy dinor Leukotriene B4

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling potent, biologically active lipids and information derived from the Safety Data Sheet (SDS) for the compound, which is typically supplied in a flammable solvent.

Immediate Safety and Hazard Information

This compound, as a solution in ethanol (B145695), is classified as a hazardous substance. The primary hazards are associated with the solvent and the biological potency of the leukotriene.

  • Flammable Liquid: The ethanol solution is highly flammable. Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Biological Activity: As a bioactive lipid, it may have potent biological effects. Direct contact should be avoided.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended PPEJustification
Eye Protection Safety goggles with side shields.Protects against splashes of the ethanol solution, which can cause serious eye irritation.
Hand Protection Nitrile gloves.Nitrile gloves offer excellent resistance to ethanol, the solvent in which the compound is typically supplied. For prolonged or immersive contact, thicker gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[2][3][4]
Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.Provides protection against splashes and spills. A flame-resistant coat is recommended due to the flammability of the ethanol solvent.
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A chemical fume hood provides adequate ventilation to prevent the buildup of flammable and potentially harmful vapors.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary materials, including PPE, spill containment supplies (such as absorbent pads), and waste containers.

    • Clearly label all vessels that will contain the leukotriene solution.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Conduct all work with the this compound solution inside the chemical fume hood.

    • Use the smallest quantity of the material necessary for the experiment to minimize waste and potential exposure.

    • Avoid the formation of aerosols.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, wash hands thoroughly with soap and water, even if gloves were worn.

    • Decontaminate the work area within the fume hood.

    • Properly dispose of all contaminated materials as outlined in the disposal plan below.

Experimental Workflow Diagram

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Gather Materials (PPE, Spill Kit) prep1->prep2 prep3 Label All Vessels prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Transfer Smallest Necessary Quantity handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 post1 Decontaminate Work Surface handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 G Disposal Workflow for this compound cluster_collection Waste Collection cluster_inactivation Chemical Inactivation (in Fume Hood) cluster_neutralization Neutralization cluster_final Final Disposal collect1 Segregate Leukotriene Waste collect2 Use a Labeled, Sealed Container collect1->collect2 inact1 Add 1 M NaOH to reach pH >= 10 collect2->inact1 inact2 Stir and Let Stand for >= 1 Hour inact1->inact2 neut1 Slowly Add Weak Acid to reach pH 6-8 inact2->neut1 final1 Transfer to Labeled Hazardous Waste Container neut1->final1 final2 Arrange for EHS Pickup final1->final2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.